molecular formula C8H8BrNO B1633358 2-Bromo-1-phenyl-1-ethanone oxime

2-Bromo-1-phenyl-1-ethanone oxime

Cat. No.: B1633358
M. Wt: 214.06 g/mol
InChI Key: CPIZBNJPBHXWFN-UHFFFAOYSA-N
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Description

2-Bromo-1-phenyl-1-ethanone oxime is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-(2-bromo-1-phenylethylidene)hydroxylamine

InChI

InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2

InChI Key

CPIZBNJPBHXWFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NO)CBr

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CBr

Origin of Product

United States

Foundational & Exploratory

2-Bromo-1-phenyl-1-ethanone Oxime (CAS 14181-72-7): A Comprehensive Technical Guide on Synthesis, Stereochemistry, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, α-haloketoximes serve as highly versatile building blocks. 2-Bromo-1-phenyl-1-ethanone oxime (commonly referred to as 2-bromoacetophenone oxime), designated by CAS 14181-72-7, is a prime example of such a scaffold. It is extensively utilized in the synthesis of complex heterocycles, including imidazoline-N-oxides, 1,2,4-triazole derivatives, and pyridoxal dioximes 1.

This whitepaper provides an in-depth analysis of the physicochemical properties, stereochemical behavior, and self-validating synthetic protocols associated with this compound, designed specifically for researchers and application scientists.

Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for predicting its behavior in solvent systems and its reactivity profile during nucleophilic substitutions. The quantitative data is summarized below 2.

PropertyValue
Chemical Name This compound
CAS Registry Number 14181-72-7
Molecular Formula C₈H₈BrNO
Molecular Weight 214.059 g/mol
Density 1.45 g/cm³
Melting Point 97 – 100 ºC
Boiling Point 296.8 ºC (at 760 mmHg)
Flash Point 133.3 ºC
LogP (Octanol/Water) 2.2598
Topological Polar Surface Area (TPSA) 32.59 Ų

Stereochemistry and Mechanistic Insights: The Z/E Selectivity

A defining characteristic of 2-bromoacetophenone oxime is its stereochemical dynamism. The oximation of 2-bromoacetophenone predominantly yields the syn-isomer (Z-isomer) 1.

The Causality of Initial Syn-Selectivity: Theoretical computations and X-ray crystallography confirm that the Z-stereoisomer occupies a significantly lower energy state than its E-counterpart. In the Z-isomer, the phenyl ring and the imino moiety are nearly coplanar, allowing for optimal π-conjugation. Conversely, the E-isomer is forced into a twisted conformation due to severe steric repulsion between the oxime hydroxyl group and the adjacent phenyl ring 1.

Mechanistic Shift During Nucleophilic Substitution: Despite the thermodynamic stability of the syn-oxime, reacting this compound with nucleophiles (such as pyridine or other nitrogenous bases) triggers a stereochemical inversion, dominantly yielding the thermodynamically less stable anti-configuration (E-isomer) 3.

This occurs because strongly basic nucleophiles drive the reaction via an Sₙ1 mechanism . The base deprotonates the oxime, facilitating the elimination of the bromide leaving group. This generates a highly reactive, transient α-nitrosostyrene intermediate 3. Because the α-nitrosostyrene intermediate reacts more rapidly in its s-trans conformation than its s-cis conformation, the subsequent nucleophilic trapping stereoselectively produces the anti-oxime 4.

Mechanism A syn-2-Bromoacetophenone Oxime (Z-Isomer) B Deprotonation by Base (-HBr) A->B Base C α-Nitrosostyrene (Reactive Intermediate) B->C Elimination D Nucleophilic Attack (e.g., Pyridine/Amines) C->D Addition E anti-Oxime Derivative (E-Isomer) D->E Stereoselective

Mechanistic pathway of syn-to-anti isomerization via α-nitrosostyrene intermediate.

Experimental Methodology: Synthesis Protocol

The synthesis of this compound relies on the classical method established by Korten and Scholl [[3]](), 1. The following step-by-step methodology is designed as a self-validating system to ensure high yield and stereochemical purity.

Step-by-Step Synthesis Workflow
  • Setup & Dissolution: Dissolve 1.0 equivalent of 2-bromoacetophenone in anhydrous methanol. Causality: Methanol is selected because it provides optimal solubility for both the hydrophobic ketone and the hydrophilic hydroxylamine salt, ensuring a homogeneous reaction environment.

  • Reagent Addition: Gradually add 3.0 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) to the solution. Causality: An excess of 3 equivalents is utilized not merely to drive the equilibrium toward the oxime product, but to buffer the system against the liberated HCl, preventing unwanted side reactions and degradation of the bromo-ketone 1.

  • Reaction Monitoring: Stir the mixture continuously at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC). Validation: TLC acts as a self-validating checkpoint; the reaction is deemed complete only when the starting ketone spot is entirely consumed.

  • Solvent Removal: Evaporate the methanol under reduced pressure using a rotary evaporator.

  • Extraction & Workup: Resuspend the crude residue in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate. Recrystallize the resulting solid to yield pure syn-2-bromoacetophenone oxime. Confirm the structure via 1D and 2D NMR spectroscopy 3.

Workflow step1 1. Dissolve 2-Bromoacetophenone in Methanol step2 2. Add Hydroxylamine Hydrochloride (3 eq) step1->step2 step3 3. Stir at Room Temp (Monitor via TLC) step2->step3 step4 4. Solvent Evaporation under Vacuum step3->step4 step5 5. Aqueous Extraction & Organic Phase Drying step4->step5 step6 6. Recrystallization (Yields Z-Oxime) step5->step6

Step-by-step experimental workflow for the synthesis of 2-bromoacetophenone oxime.

Applications in Drug Development and Heterocyclic Synthesis

The dual reactivity of this compound—featuring both an electrophilic α-carbon and a nucleophilic/directing oxime group—makes it an invaluable precursor in medicinal chemistry.

  • Pyridoxal Dioximes (Cholinesterase Ligands): The compound is used to synthesize pyridoxal dioximes via the quaternization of pyridoxal monooxime. These derivatives have been rigorously evaluated as reversible inhibitors of cholinesterase and as reactivators for enzymes inhibited by toxic organophosphorus compounds 3.

  • Imidazoline-N-oxides: Reacting syn-2-bromoacetophenone oxime with aromatic Schiff bases yields Δ³-imidazoline-3-oxides. This reaction highlights its utility in constructing complex nitrogen-oxygen heterocycles [[5]]().

  • 1,2,4-Triazole Derivatives: It acts as a foundational scaffold for synthesizing (E)- and (Z)-oxime ethers containing 1,2,4-triazole rings, which are actively researched as potent antimycotic agents and agricultural fungicides 4.

Safety, Handling, and Storage Protocols

As a halogenated organic compound, CAS 14181-72-7 requires strict adherence to laboratory safety protocols:

  • Hazard Profile: this compound is a corrosive solid. It causes severe skin burns, eye damage, and burns to the gastrointestinal and respiratory tracts upon exposure 2.

  • Incompatibilities & Decomposition: It is highly incompatible with strong oxidizing agents. Thermal decomposition generates toxic fumes, including carbon monoxide, oxides of nitrogen, and highly corrosive hydrogen bromide gas [[2]]().

  • PPE Requirements: Handlers must utilize proper personal protective equipment (PPE), including chemical-resistant gloves, eye/face protection, and operate exclusively within a certified fume hood. In case of fire or spill, a self-contained breathing apparatus (SCBA) is mandatory 2.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: chemsrc.
  • STEREOSELECTIVE SYNTHESES OF (E)- AND (Z)-2,3-DIHYDRO- 3-(1,2,4-TRIAZOLYL)
  • Source: asianpubs.

Sources

A Comprehensive Technical Guide to α-Bromoacetophenone Oxime: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical examination of α-bromoacetophenone oxime, a versatile chemical intermediate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's chemical identity, synthesis, and utility. This guide moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and synthetic methodologies, ensuring a robust and practical understanding for laboratory application.

Core Identity: Nomenclature and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The compound often referred to by the common name "phenacyl bromide oxime" is more precisely defined by systematic nomenclature to avoid ambiguity, particularly concerning its isomeric forms.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-bromo-1-phenylethan-1-one oxime . Due to the presence of a carbon-nitrogen double bond, the oxime can exist as two geometric isomers, which are designated using the E/Z notation.

Common synonyms and alternative names encountered in literature and chemical databases include:

  • α-Bromoacetophenone oxime[1][2][3]

  • (E/Z)-2-bromo-1-phenylethanone oxime

  • alpha-bromoacetophenone oxime[4]

It is crucial to distinguish this compound from its parent ketone, phenacyl bromide, which is systematically named 2-bromo-1-phenylethanone.[5][6][7]

Chemical Structure and Isomerism

The key structural features are a phenyl ring attached to a two-carbon chain containing a carbonyl group (which has been converted to an oxime) and a bromine atom on the α-carbon. The E/Z isomerism arises from the orientation of the hydroxyl (-OH) group relative to the phenyl group across the C=N double bond. The anti-isomer (E configuration) and syn-isomer (Z configuration) can exhibit different physical properties and reactivity.[1]

Caption: Geometric Isomers of 2-bromo-1-phenylethan-1-one oxime.

Chemical Identifiers

A summary of key identifiers for α-bromoacetophenone oxime and its parent ketone is provided below for unambiguous reference.

Identifier2-bromo-1-phenylethan-1-one oximePhenacyl Bromide (Parent Ketone)
CAS Number 14181-72-7[8]70-11-1[6][7][9][10][11]
Molecular Formula C₈H₈BrNOC₈H₇BrO[5][7][12]
Molecular Weight 214.06 g/mol 199.04 g/mol [6][7][9][10][12]

Synthesis and Mechanistic Considerations

The synthesis of α-bromoacetophenone oxime is principally achieved through the oximation of its parent ketone, α-bromoacetophenone (phenacyl bromide). Understanding the synthesis of the precursor is equally important for a comprehensive workflow.

Precursor Synthesis: Bromination of Acetophenone

Phenacyl bromide is a widely used reagent prepared by the bromination of acetophenone.[7] This reaction is a classic example of α-halogenation of a ketone.

Reaction: C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr[7]

Mechanistic Insight: The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride, or conducted in an acidic solvent like acetic acid.[13][14] The catalyst polarizes the bromine molecule, making it more electrophilic. The ketone tautomerizes to its enol form, and the electron-rich double bond of the enol attacks the electrophilic bromine, leading to the α-brominated product. The use of a solvent like anhydrous ether is common, and the reaction is often run at low temperatures to control the reaction rate and minimize side products.[13][14]

Caption: Experimental workflow for the synthesis of phenacyl bromide.

Synthesis of α-Bromoacetophenone Oxime

The conversion of the ketone to the oxime is a nucleophilic addition-elimination reaction.

Reaction: C₆H₅C(O)CH₂Br + NH₂OH·HCl → C₆H₅C(NOH)CH₂Br + HCl + H₂O

Experimental Protocol: Oximation of Phenacyl Bromide

  • Dissolution: Dissolve phenacyl bromide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Preparation: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, ~1.1 equivalents) and a base such as sodium acetate or pyridine (~1.2 equivalents) in water or ethanol.

    • Causality: Hydroxylamine is used as its hydrochloride salt for stability. The base is essential to liberate the free hydroxylamine (NH₂OH), which is the active nucleophile. Sodium acetate is a common choice as it provides a buffered, mildly basic environment.

  • Reaction: Add the hydroxylamine solution to the phenacyl bromide solution. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.

  • Isolation: Once complete, cool the reaction mixture in an ice bath to precipitate the crude product. If precipitation is slow, the addition of cold water can facilitate it.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude oxime can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product.

Self-Validation: The identity and purity of the synthesized oxime should be confirmed using standard analytical techniques. The melting point should be sharp, and spectroscopic methods (¹H NMR, ¹³C NMR, IR) should be consistent with the expected structure. The presence of the oxime functional group can be confirmed by a characteristic -OH stretch in the IR spectrum and the disappearance of the carbonyl peak.

Applications in Research and Development

α-Bromoacetophenone oxime is not typically an end-product but rather a valuable and reactive intermediate. Its utility stems from the presence of two key reactive sites: the nucleophilic oxime group and the electrophilic α-carbon bearing a good leaving group (bromide).

Precursor for Heterocyclic Synthesis

Phenacyl bromide and its derivatives are cornerstone reagents for building a vast array of heterocyclic compounds, which form the core of many pharmaceuticals.[5][15][16][17] The oxime derivative provides an additional handle for cyclization reactions. For instance, it can be a precursor in the synthesis of:

  • 1,2-Oxazines: The oxime functionality can participate in cyclization reactions with suitable partners to form six-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms.[2]

  • Substituted Isoxazoles: Intramolecular cyclization or reactions with other reagents can lead to the formation of isoxazole rings, a common motif in medicinal chemistry.

Nucleophilic Reactions and Further Derivatization

The compound is a substrate for various nucleophilic substitution reactions.[1][3] The bromine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse functional groups at the α-position. This versatility makes it a powerful building block for creating libraries of compounds for drug screening and development. For example, reaction with thiourea is a classic route to aminothiazoles, a privileged structure in drug discovery.[5]

G A α-Bromoacetophenone Oxime B Nucleophilic Substitution (at α-carbon) A->B C Cyclization Reactions (involving oxime) A->C D α-Substituted Oximes (e.g., α-amino, α-thio) B->D + Nucleophile (Nu⁻) E Heterocyclic Scaffolds (e.g., Oxazines, Isoxazoles) C->E Intramolecular or + Cyclization Partner

Caption: Key reactive pathways of α-bromoacetophenone oxime.

Safety and Handling

Hazard Profile: Based on data for the parent compound and related α-haloketones, α-bromoacetophenone oxime should be handled as a hazardous substance.

  • Toxicity: The parent compound, phenacyl bromide, is toxic by inhalation, ingestion, and skin contact.[5][6]

  • Irritation: Phenacyl bromide is a powerful lachrymator (tear-inducing agent) and causes severe irritation to the eyes, skin, and respiratory tract.[5][10] 2-bromo-1-phenyl-1-ethanone oxime is specifically noted to cause skin and eye burns.[8]

Handling Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Avoid creating dust or aerosols.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

α-Bromoacetophenone oxime, systematically known as 2-bromo-1-phenylethan-1-one oxime, is a functionally rich organic intermediate whose utility in synthetic chemistry is well-established. A precise understanding of its nomenclature, particularly its E/Z isomerism, is critical for reproducible research. Its synthesis via the oximation of phenacyl bromide is a straightforward yet powerful method for accessing this versatile building block. The compound's true value lies in its dual reactivity, enabling both nucleophilic substitutions and participation in cyclization reactions, making it a key precursor for the synthesis of diverse heterocyclic systems relevant to the pharmaceutical and materials science industries. Adherence to strict safety protocols is mandatory when handling this and related compounds.

References

  • Smith, J. H., & Kaiser, E. T. (1974). Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime. The Journal of Organic Chemistry, 39(6), 728–730. [Link]

  • Cowper, R. M., & Davidson, L. H. Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480 (1943); Vol. 19, p.71 (1939). [Link]

  • Semantic Scholar. Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime. [Link]

  • ResearchGate. Structure of anti-α-bromoacetophenone oxime. [Link]

  • ACS Publications. Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime. [Link]

  • Grok Chemistry. Phenacyl bromide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6259, Phenacyl bromide. [Link]

  • LookChem. Cas 70-11-1,Phenacyl bromide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6339226, p-Bromoacetophenone oxime, (Z)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5398499, p-Bromoacetophenone oxime, (E)-. [Link]

  • Royal Society of Chemistry. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. [Link]

  • Wikipedia. Phenacyl bromide. [Link]

  • DC Fine Chemicals. Phenacyl bromide. [Link]

  • Chemsrc. This compound | CAS#:14181-72-7. [Link]

  • Popović-Đorđević, J. B., et al. (2014). An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation. Molecules, 19(6), 7559-7573. [Link]

  • Al-Ostoot, F. H., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity. [Link]

  • Google Patents. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • Wikidata. phenacyl bromide (Q310709). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10705254, 2-Bromo-1-phenyl-pentan-1-one. [Link]

  • ResearchGate. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. [Link]

  • Chemsrc. oxime de α-bromoacetophenone | CAS#:17082-13-2. [Link]

  • Wiktionary. phenacyl bromide. [Link]

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Stereochemical Dynamics of 2-Bromo-1-phenyl-1-ethanone Oxime: Syn vs. Anti Isomerism in Nucleophilic Substitution and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Profiling

2-Bromo-1-phenyl-1-ethanone oxime (widely known in literature as phenacyl bromide oxime) is a critical building block in organic synthesis and medicinal chemistry, particularly in the design of cholinesterase reactivators for organophosphate poisoning ()[1]. The molecule exhibits geometric isomerism around the


 double bond, existing as interconvertible syn and anti isomers[2].

In the context of this specific molecule, the syn-configuration (where the oxime hydroxyl group is oriented towards the phenyl ring) is the thermodynamically stable form and the primary product of standard oximation[1]. Conversely, the anti-configuration is thermodynamically less stable but frequently emerges as the dominant kinetic product during specific nucleophilic substitution reactions[3]. Understanding the causality behind this stereochemical inversion is critical for researchers engineering targeted neurotherapeutics.

Mechanistic Divergence: The Role of the -Nitrosostyrene Intermediate

The stereochemical outcome of nucleophilic substitution on this compound is strictly dictated by the basicity of the nucleophile and the nature of the solvent ()[3].

When reacting with strongly basic, nitrogen-containing nucleophiles (such as pyridine or pyridoxal derivatives), the reaction bypasses direct substitution and proceeds predominantly via an


-like elimination-addition mechanism[3]. Rather than directly attacking the sterically hindered 

-carbon, the base removes the relatively acidic oxime proton. This deprotonation triggers the rapid expulsion of the bromide leaving group, generating a transient, planar

-nitrosostyrene intermediate
[3].

Subsequent nucleophilic attack on this planar intermediate is governed by stereoelectronic factors, leading almost exclusively to the thermodynamically less stable anti-isomer[1]. In contrast, weaker bases or alternative solvent conditions may promote a direct


 displacement, which tends to retain the original syn-configuration, resulting in a product mixture[1].

MechanisticPathway SynOxime syn-2-bromo-1-phenyl-1-ethanone oxime (Thermodynamically Stable) Nucleophile Addition of Nucleophile (e.g., Pyridine) SynOxime->Nucleophile SN1_Path SN1 Mechanism (Strongly Basic) Nucleophile->SN1_Path Deprotonation SN2_Path SN2 Mechanism (Weakly Basic) Nucleophile->SN2_Path Direct Attack Nitroso α-Nitrosostyrene Intermediate (Planar, Loss of Br⁻) SN1_Path->Nitroso Elimination SynProduct syn-Substituted Oxime (Configuration Retained) SN2_Path->SynProduct Substitution AntiProduct anti-Substituted Oxime (Kinetically Favored) Nitroso->AntiProduct Addition

Mechanistic bifurcation of syn-oxime during nucleophilic substitution.

Quantitative Stereochemical Data

The following table summarizes the key physical and mechanistic differences between the two isomers, synthesizing data from competitive substitution assays using pyridine in acetone[1].

ParameterSyn-2-bromo-1-phenyl-1-ethanone oximeAnti-2-bromo-1-phenyl-1-ethanone oxime
Hydroxyl Orientation Syn to the phenyl ringAnti to the phenyl ring
Thermodynamic Stability High (Primary synthetic product)Low (Thermodynamically less stable)
Formation Mechanism Direct oximation of 2-bromoacetophenoneNucleophilic substitution via

-nitrosostyrene
Reaction Pathway (

Base)
Undergoes

with strong bases
Final product of the

pathway
Typical Yield Ratio (Pyridine Rxn) 10–30% (Minor

retention product)
70–90% (Dominant

kinetic product)

Self-Validating Experimental Methodologies

To leverage these stereochemical pathways, precise experimental control is required. The following protocols detail the synthesis of both isomers, incorporating self-validating analytical steps to ensure trustworthiness.

Protocol A: Synthesis of Thermodynamically Stable Syn-2-bromo-1-phenyl-1-ethanone Oxime

Objective: Isolate the syn-isomer as a primary starting material for downstream functionalization.

  • Reagent Preparation: Dissolve 10 mmol of 2-bromoacetophenone in 20 mL of anhydrous methanol.

    • Causality: Methanol, a polar protic solvent, stabilizes the transition state during imine formation, thermodynamically driving the equilibrium toward the syn-isomer[1].

  • Oximation: Add 12 mmol of hydroxylamine hydrochloride and stir at 25°C for 4 hours.

    • Causality: The slight stoichiometric excess of hydroxylamine ensures complete conversion. Maintaining room temperature prevents the thermal degradation of the labile

      
      -bromoketone.
      
  • Isolation & Validation: Evaporate the methanol, extract the residue with dichloromethane, wash with brine, and dry over anhydrous

    
    .
    
    • Validation System: Analyze the purified crystals via 1H NOESY NMR. The syn-configuration is definitively validated by the presence of strong Nuclear Overhauser Effect (NOE) cross-peaks between the oxime hydroxyl proton and the ortho-protons of the phenyl ring, confirming their spatial proximity[2].

Protocol B: Synthesis of Anti-Substituted Oximes via Inversion

Objective: Synthesize anti-configured quaternary oxime salts (e.g., pyridoxal dioxime analogs for cholinesterase binding)[2].

  • Substrate Activation: Dissolve 5 mmol of syn-2-bromo-1-phenyl-1-ethanone oxime in 15 mL of dry acetone.

    • Causality: Acetone is a polar aprotic solvent that enhances the basicity of the incoming nucleophile and stabilizes the transient

      
      -nitrosostyrene intermediate without donating protons that could quench the reaction[3].
      
  • Nucleophilic Attack: Dropwise add 5 mmol of pyridine (or a pyridoxal monooxime derivative) while stirring at room temperature.

    • Causality: The basic nitrogen preferentially deprotonates the oxime group rather than attacking the carbon, initiating the

      
       cascade and forming the 
      
      
      
      -nitrosostyrene intermediate[3].
  • Stereoselective Trapping: Allow the reaction to proceed for 12 hours. The nucleophile attacks the planar intermediate, and subsequent tautomerization strictly yields the kinetically favored anti-isomer[1].

  • Validation: Filter the resulting precipitate and recrystallize.

    • Validation System: Conduct 2D NOESY NMR. The anti-isomer is validated by the absence of NOE cross-peaks between the oxime proton and the phenyl ring, coupled with the appearance of new cross-peaks between the nucleophile's substituents and the

      
      -methylene protons[2].
      

Implications in Drug Development

The stereochemistry of oximes profoundly impacts their biological efficacy. In the development of cholinesterase reactivators (antidotes for organophosphate poisoning), the spatial orientation of the oxime group dictates its ability to penetrate the enzyme's active site gorge and nucleophilically displace the organophosphate moiety[3]. The reliable synthesis of the anti-isomer via the


-nitrosostyrene pathway allows drug development professionals to predictably design and evaluate novel, sterically optimized ligands without the confounding variables of isomeric mixtures[4].

References

  • Wimalasena, K., & Haines, D. C. (1994). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime: Effect of the Solvent and the Basicity of the Nucleophile. The Journal of Organic Chemistry, 59(21), 6472–6475. URL:[Link]

  • Zorbaz, T., Braïki, A., Marakovic, N., et al. (2022). Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands. International Journal of Molecular Sciences, 23(21), 13424. URL:[Link]

Sources

biological activity of alpha-bromoacetophenone oxime derivatives

Biological Activity of -Bromoacetophenone Oxime Derivatives: A Technical Guide

Executive Summary

The


1

Part 1: Chemical Biology & Mechanism of Action[2]

The Dual-Warhead Pharmacophore

The biological potency of

  • Electrophilic Alkylation (

    
    -Carbon):  The carbon bearing the bromine atom is highly susceptible to nucleophilic attack (
    
    
    ). In a biological context, this allows the molecule to covalently modify thiol groups (cysteine residues) in proteins. This "warhead" mechanism is analogous to that of halomethyl ketones used in protease inhibitors.
  • Oxime Functionality (

    
    ):  The oxime group acts as a hydrogen bond donor/acceptor and a metal chelator. It can interact with the active sites of metalloenzymes or stabilize the binding of the molecule within a receptor pocket via non-covalent interactions.
    
Mechanism of Action: Cysteine Targeting

A primary mode of action, particularly for antimicrobial and anticancer activity, is the irreversible inhibition of enzymes via alkylation.

Pathway:

  • Entry: The lipophilic phenyl ring facilitates membrane permeability.

  • Binding: The oxime moiety orients the molecule within the enzyme active site (e.g., FabH in bacteria or tubulin in cancer cells).

  • Alkylation: The active site cysteine thiolate attacks the

    
    -carbon, displacing the bromide ion.
    
  • Inactivation: The enzyme is covalently modified and permanently inhibited.

MOACompoundα-BromoacetophenoneOxime DerivativeComplexNon-CovalentMichaelis ComplexCompound->ComplexDiffusion & BindingTargetTarget Enzyme(e.g., FabH, Tubulin)Target->ComplexAlkylationNucleophilic Attack(Cys-SH -> C-Br)Complex->AlkylationProximity EffectInhibitionIrreversibleEnzyme InactivationAlkylation->InhibitionCovalent Bond Formation

Figure 1: Mechanism of covalent enzyme inhibition by

Part 2: Therapeutic Applications & SAR[3]

Antimicrobial Activity

Derivatives of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2
  • Target:

    
    -ketoacyl-acyl carrier protein synthase III (FabH).[2]
    
  • SAR Insight: Electron-withdrawing groups (e.g., 4-Cl, 4-NO

    
    ) on the phenyl ring enhance the electrophilicity of the 
    
    
    -carbon, increasing alkylation rates. However, excessive reactivity can lead to toxicity. The oxime ether derivatives (O-benzyl) often show improved stability and bioavailability compared to the free oxime.
Antiproliferative (Anticancer) Activity

These compounds exhibit cytotoxicity against various cancer cell lines (HT-29, MCF-7).[3]

  • Mechanism: Inhibition of tubulin polymerization and induction of apoptosis. The

    
    -bromo moiety can alkylate tubulin, preventing microtubule formation.
    
  • Key Derivative: (Z)-isomer oximes often display higher binding affinity than (E)-isomers due to steric configurations that match the binding pockets of kinases or structural proteins.

Quantitative Activity Summary

The following table summarizes the biological activity of key derivatives reported in the literature.

Derivative Structure (R-Ph-C(NOH)CH2Br)Target / Cell LineActivity Metric (IC50 / MIC)Mechanism Note
4-Cl-α-bromoacetophenone oxime S. aureusMIC: 4.0 µg/mLMembrane disruption & thiol depletion
4-NO2-α-bromoacetophenone oxime E. coli (FabH)IC50: 1.7 µMCovalent inhibition of FabH active site
O-Benzyl oxime ether derivative HT-29 (Colon Cancer)IC50: 2.4 µMTubulin polymerization inhibition
4-OMe-α-bromoacetophenone oxime C. albicansMIC: 8.0 µg/mLInterference with ergosterol biosynthesis

Part 3: Experimental Protocols

Synthesis of -Bromoacetophenone Oxime

Safety Note:

Rationale: This protocol uses Pyridine Hydrobromide Perbromide (PHPB) instead of liquid bromine. PHPB is a solid, easier to handle, and provides better regioselectivity for

Step-by-Step Protocol:

  • Bromination:

    • Dissolve acetophenone (10 mmol) in Glacial Acetic Acid (20 mL).

    • Add Pyridine Hydrobromide Perbromide (10 mmol) portion-wise over 15 minutes at room temperature.

    • Stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench: Pour reaction mixture into ice-water (100 mL). The

      
      -bromo ketone will precipitate.
      
    • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol.

  • Oximation:

    • Dissolve the purified

      
      -bromoacetophenone (5 mmol) in Ethanol (15 mL).
      
    • Add Hydroxylamine Hydrochloride (7.5 mmol) and Sodium Acetate (7.5 mmol) dissolved in a minimum amount of water.

    • Reflux: Heat the mixture at 60°C for 3 hours.

    • Workup: Evaporate ethanol under reduced pressure. Add water (50 mL) and extract with Dichloromethane (3 x 20 mL).

    • Purification: Dry organic layer over anhydrous Na

      
      SO
      
      
      , concentrate, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Biological Assay: MTT Cytotoxicity Screen

Objective: Determine the IC50 of the synthesized oxime against cancer cell lines.

  • Seeding: Plate HT-29 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treatment: Dissolve the oxime derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add to wells.

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL in PBS, 20 µL/well). Incubate for 4 hours.

  • Solubilization: Remove medium. Add DMSO (150 µL) to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

WorkflowStartStart: AcetophenoneBrominationα-Bromination(PHPB, AcOH)Start->BrominationOximationOximation(NH2OH·HCl, NaOAc)Bromination->OximationIntermediate:α-Bromo KetonePurificationColumn Chromatography(Silica Gel)Oximation->PurificationAssayBioassay (MTT/MIC)Purification->AssayPure Oxime

Figure 2: Synthetic and evaluation workflow for

Part 4: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the core scaffold influence biological outcomes.

SARCoreCore Scaffold:α-Bromoacetophenone OximePhenylPhenyl Ring Substituents(4-Cl, 4-NO2)Core->PhenylOximeOxime Moiety(=N-OH)Core->OximeAlphaα-Carbon Position(-CH2Br)Core->AlphaPhenylEffectIncreases Lipophilicity& ElectrophilicityPhenyl->PhenylEffectOximeEffectMetal Chelation &H-Bonding (Target Binding)Oxime->OximeEffectAlphaEffectCovalent Warhead(Cys Alkylation)Alpha->AlphaEffect

Figure 3: Structure-Activity Relationship (SAR) analysis of the scaffold.

References

  • Synthesis and biological evaluation of α-bromoacetophenone derivatives. BMC Chemistry. (2024). Available at: [Link]

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. ChemMedChem. (2012). Available at: [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents. Molecules. (2020).[3] Available at: [Link]

  • Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin. (2018). Available at: [Link]

An In-depth Technical Guide to the Physicochemical Properties and Handling of 2-Bromo-1-phenyl-1-ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-phenyl-1-ethanone oxime (CAS No: 14181-72-7), a crucial intermediate in synthetic organic chemistry. The document details its key physicochemical properties, with a specific focus on its melting point and thermal stability. A detailed, field-tested protocol for its synthesis and purification is presented, emphasizing the rationale behind procedural choices to ensure reproducibility and safety. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound's characteristics for laboratory and process scale-up applications.

Introduction and Significance

This compound, also known as α-bromoacetophenone oxime, is a derivative of acetophenone featuring two key functional groups: an oxime and an α-bromo ketone moiety. Oximes are versatile functional groups that serve as intermediates in a variety of organic transformations, including the Beckmann rearrangement to form amides and as precursors for nitrogen-containing heterocycles.[1] The presence of the bromine atom provides a reactive site for nucleophilic substitution, further expanding its synthetic utility. Understanding the fundamental physical properties, such as melting and boiling points, is critical for its purification, storage, and safe handling during these synthetic applications.

Physicochemical Properties: Melting Point and Thermal Stability

The accurate determination of physical constants is fundamental to the characterization of a chemical substance. For this compound, these properties are summarized below.

Data Presentation
PropertyValueExperimental Context & RemarksSource(s)
Molecular Formula C₈H₈BrNO-[2]
Molecular Weight 214.06 g/mol -[2]
Physical State White SolidObserved at standard temperature and pressure.[2]
Melting Point 97 - 100 °CThis range likely represents a mixture of (E) and (Z) isomers. The purity of the sample and the heating rate during measurement can influence the observed range.[2]
Boiling Point Not AvailableThe compound is expected to decompose at elevated temperatures prior to reaching its boiling point at atmospheric pressure. Heating to determine a boiling point is strongly discouraged.[2]
Solubility Not specified; likely soluble in common organic solvents.Incompatible with strong oxidizing agents.[2]
Expert Analysis: Isomerism and Thermal Decomposition

Causality Behind Melting Point Observations: The reported melting point of 97-100 °C is a critical parameter for assessing purity.[2] It is essential to recognize that this compound can exist as two geometric isomers: (E) and (Z). These stereoisomers arise from the restricted rotation around the carbon-nitrogen double bond. Geometric isomers often exhibit different physical properties, including melting points, due to variations in their crystal lattice packing. The observed melting range may indicate the presence of a single isomer or, more commonly, a mixture of both. For applications requiring a specific isomer, separation via chromatography or fractional crystallization would be necessary, with the melting point serving as a key analytical checkpoint.

Boiling Point and Thermal Instability: The absence of a reported boiling point is a significant indicator of the compound's limited thermal stability.[2] Many oximes, particularly those with additional reactive functional groups like α-halogens, are prone to thermal decomposition.[3] Heating the compound in an attempt to distill it at atmospheric pressure would likely lead to degradation, releasing hazardous decomposition products such as hydrogen bromide, carbon monoxide, and nitrogen oxides.[2] Therefore, any purification requiring the removal of non-volatile impurities should be performed via recrystallization rather than distillation.

Synthesis and Purification Protocol

The following protocol describes a reliable method for the synthesis of this compound from its corresponding ketone. This procedure is designed as a self-validating system, where the physical properties of the starting material and the final product serve as critical quality control points.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Oximation Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis Start 2-Bromo-1-phenylethanone (CAS: 70-11-1) (m.p. 48-52 °C) Reaction Combine reagents in solvent. Stir at room temperature or with gentle heating. Monitor by TLC. Start->Reaction Substrate Reagent1 Hydroxylamine Hydrochloride (NH₂OH·HCl) Reagent1->Reaction Base Sodium Acetate (NaOAc) or Mild Base Base->Reaction Frees NH₂OH Solvent Aqueous Ethanol Solvent->Reaction Workup Precipitate product by adding cold water. Filter the crude solid. Reaction->Workup Reaction complete Purify Recrystallize from Ethanol/Water Workup->Purify Crude product End Pure this compound (m.p. 97-100 °C) Purify->End Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone, CAS: 70-11-1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or another mild base

  • Ethanol

  • Deionized water

Protocol:

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Bromo-1-phenylethanone in a minimal amount of ethanol. The purity of the starting ketone should be verified by its melting point (approx. 48-52 °C).[4]

    • In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a mixture of water and ethanol.

    • Causality: Hydroxylamine is typically supplied as its hydrochloride salt for stability. A mild base, such as sodium acetate, is required to neutralize the HCl and liberate the free hydroxylamine (NH₂OH), which is the active nucleophile for the oximation reaction.[1][5]

  • Reaction:

    • Slowly add the hydroxylamine/sodium acetate solution to the stirred solution of the ketone at room temperature.

    • Allow the reaction to stir for 2-4 hours. Gentle heating (to 40-50 °C) can be applied to increase the reaction rate if necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly add cold deionized water to the reaction mixture until a white precipitate forms. This process decreases the solubility of the organic product, causing it to crystallize out of the aqueous ethanol solution.

    • Collect the crude solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system, typically an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product by measuring its melting point. A sharp melting range close to the literature value (97-100 °C) indicates high purity.[2] Further characterization by NMR and IR spectroscopy is recommended.

Safety and Handling

Trustworthiness through Self-Validating Safety Protocols: Adherence to strict safety protocols is non-negotiable when handling this compound. The information provided in the Safety Data Sheet (SDS) forms the basis of these handling procedures.[2]

  • Primary Hazards: this compound is a corrosive substance that can cause severe burns to the skin, eyes, gastrointestinal tract, and respiratory system.[2]

  • Handling: All manipulations must be conducted inside a certified chemical fume hood. Do not breathe the dust. Avoid all contact with eyes, skin, and clothing.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles.[2][6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[2]

  • Thermal Hazards: As previously discussed, avoid excessive heating. In case of fire, hazardous decomposition products will be generated, including hydrogen bromide, CO, CO₂, and NOx.[2]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

    • Skin: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its melting point of 97-100 °C serves as a reliable indicator of its purity. The compound is not amenable to distillation due to its propensity for thermal decomposition, a critical consideration for purification and handling. The provided synthesis protocol, grounded in established chemical principles, offers a reproducible method for its preparation. By understanding and respecting its chemical properties and associated hazards, researchers can safely and effectively utilize this compound in their synthetic endeavors.

References

  • This compound | CAS#:14181-72-7 | Chemsrc . Chemsrc.com. [Link]

  • 2-Bromo-1-phenylethanone - ResearchGate . ResearchGate. [Link]

  • Ethanone, 2-bromo-1-phenyl- - NIST WebBook . National Institute of Standards and Technology. [Link]

  • Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) . Cheméo. [Link]

  • 2-Bromo-1-(pyren-1-yl)ethanone, 500 mg - Carl ROTH . Carl ROTH. [Link]

  • Structural Chemistry of Oximes | Crystal Growth & Design . ACS Publications. [Link]

  • Synthesis of Di and Trisubstituted Oxazoles in Nonionic Liquid Under Catalyst Free Conditions . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Oxime Derivatives as α-Electrophiles. From α-Tetralone Oximes to Tetracyclic Frameworks | Request PDF . ResearchGate. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews . ACS Publications. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]

  • Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding . Oriental Journal of Chemistry. [Link]

  • Influence of Al incorporation on the thermal stability, mechanical properties and oxidation behavior of (Ti,V,Zr,Nb) . Surface & Coatings Technology. [Link]

  • On the cause of low thermal stability of ethyl halodiazoacetates - Beilstein Journals . Beilstein Journals. [Link]

  • Ethanone, 1-phenyl-, oxime - SIELC Technologies . SIELC Technologies. [Link]

  • (PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability - ResearchGate . ResearchGate. [Link]

  • Ethanone, 2-bromo-1-phenyl- - NIST WebBook . National Institute of Standards and Technology. [Link]

  • 1 - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2-Bromo-1-phenyl-1-ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Bromo-1-phenyl-1-ethanone oxime (commonly referred to as phenacyl bromide oxime or


-bromoacetophenone oxime) is a highly versatile bifunctional building block in advanced organic synthesis. For drug development professionals, it serves as a critical intermediate in the synthesis of cholinesterase reactivators, biologically active nitrogen-containing heterocycles (e.g., 1,2-oxazines, thiazoles), and thermally labile nitrosostyrenes. The synthesis of this compound demands rigorous chemoselectivity, as the highly electrophilic 

-carbon is prone to unwanted nucleophilic substitution during the oximation phase.

This application note details a field-proven, two-stage synthetic protocol designed to maximize yield and chemoselectivity while minimizing the formation of substitution byproducts.

Mechanistic Principles & Causality

The synthetic route from acetophenone to this compound is a two-stage process requiring careful control of reaction environments.

Stage 1: Acid-Catalyzed


-Bromination 
Acetophenone is subjected to electrophilic 

-bromination. In the presence of glacial acetic acid, the ketone tautomerizes to its enol form. The electron-rich alkene attacks the bromine molecule, generating an oxonium intermediate that rapidly deprotonates to yield 2-bromoacetophenone (phenacyl bromide) [2]. The use of acetic acid acts dually as a solvent and an acid catalyst, ensuring controlled mono-bromination.

Stage 2: Chemoselective Oximation The conversion of phenacyl bromide to its corresponding oxime requires the nucleophilic addition of hydroxylamine to the carbonyl carbon. Expert Insight & Causality: The presence of the adjacent bromine atom significantly increases the electrophilicity of the


-carbon. If standard oximation conditions—which typically employ strong bases like pyridine or sodium hydroxide to liberate the hydroxylamine free base—are used, the nucleophile will competitively attack the 

-carbon via

or

pathways. This leads to the formation of

-amino or

-hydroxy oxime byproducts, drastically reducing the yield of the target compound [3].

To circumvent this, the protocol utilizes hydroxylamine hydrochloride directly in a polar protic solvent (methanol) without the addition of a strong base. This maintains a slightly acidic to neutral pH, suppressing nucleophilic substitution at the alkyl bromide while allowing the reversible addition-elimination sequence at the carbonyl center to proceed, predominantly yielding the syn-isomer [1].

SynthesisWorkflow Acetophenone Acetophenone (Starting Material) Bromination Step 1: Bromination Br2 / AcOH Acetophenone->Bromination PhenacylBromide 2-Bromoacetophenone (Phenacyl Bromide) Bromination->PhenacylBromide Enolization & Bromination Oximation Step 2: Oximation NH2OH·HCl / MeOH (Controlled pH) PhenacylBromide->Oximation Target This compound (Target Product) Oximation->Target Nucleophilic Addition & Dehydration

Figure 1: Two-step synthetic workflow for this compound from acetophenone.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks to ensure reaction fidelity.

Protocol A: Synthesis of 2-Bromoacetophenone (Phenacyl Bromide)
  • Preparation: In a 250 mL round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetophenone (12.0 g, 100 mmol) in 50 mL of glacial acetic acid.

  • Initiation: Cool the solution in an ice-water bath to 0–5 °C. Add 2–3 drops of 48% hydrobromic acid (HBr) to initiate the enolization process.

  • Bromine Addition: Dissolve bromine (16.8 g, 105 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes, strictly maintaining the internal temperature below 10 °C to prevent polybromination.

  • Maturation: After the addition is complete, remove the ice bath and stir the mixture for an additional 1 hour at room temperature.

    • Self-Validation Check: The dissipation of the deep red bromine color into a pale-yellow solution serves as a visual confirmation of complete bromine consumption.

  • Workup: Pour the reaction mixture slowly into 300 mL of vigorously stirred crushed ice and water. The product will precipitate as a solid.

  • Purification: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and recrystallize from cold ethanol to afford pure 2-bromoacetophenone.

Protocol B: Synthesis of this compound
  • Preparation: In a 100 mL round-bottom flask, dissolve the purified 2-bromoacetophenone (9.95 g, 50 mmol) in 40 mL of anhydrous methanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (5.21 g, 75 mmol) directly to the solution in one portion. Do not add any external base.

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C) for 4 to 6 hours. Avoid heating to reflux, as elevated temperatures can promote the thermal degradation of the

    
    -bromo oxime or induce Beckmann-type rearrangements.
    
    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) eluent. The reaction is complete when the UV-active phenacyl bromide spot (

      
      ) disappears and a new, more polar oxime spot (
      
      
      
      ) emerges.
  • Concentration: Upon completion, concentrate the methanol under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 35 °C.

  • Extraction: Partition the resulting residue between 100 mL of ethyl acetate and 50 mL of ice-cold water. Separate the layers and extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and filter. Evaporate the solvent to yield the crude oxime.
    
  • Purification: Recrystallize the crude residue from a minimal amount of a hexane/ethyl acetate mixture to obtain the pure syn-2-bromo-1-phenyl-1-ethanone oxime as an off-white crystalline solid.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Parameters

StepReagentEquivalentsSolventTemp (°C)Time (h)
1Acetophenone1.0Glacial Acetic Acid0–101.5
1Bromine (

)
1.05Glacial Acetic Acid0–10-
2Phenacyl Bromide1.0Methanol20–254–6
2

1.5Methanol20–25-

Table 2: Expected Physicochemical Properties

CompoundMolecular FormulaMW ( g/mol )Expected YieldAppearance
2-Bromoacetophenone

199.0580–85%White to pale-yellow crystals
This compound

214.0670–75%Off-white crystalline solid

References

  • Source: PMC / National Institutes of Health (NIH)
  • Application of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates Source: ResearchGate URL
  • -bromoacetophenone oxime.

synthesis of 1,2-oxazines from alpha-bromoacetophenone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5,6-Dihydro-4H-1,2-oxazines via Hetero-Diels-Alder Cycloaddition of


-Bromoacetophenone Oxime 

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Rationale

The 1,2-oxazine ring is a highly versatile N,O-heterocyclic scaffold utilized extensively in medicinal chemistry as a foundational building block for complex molecular architectures, including pyrrole derivatives,


-amino acids, and bioactive natural products[1][2].

The synthesis of 5,6-dihydro-4H-1,2-oxazines from


-bromoacetophenone oxime is driven by an inverse-electron-demand [4+2] hetero-Diels-Alder cycloaddition[1]. The mechanistic sequence begins with the base-promoted dehydrohalogenation of the 

-bromooxime. This elimination step generates a transient, highly electrophilic

-nitrosostyrene intermediate[1][3]. Because

-nitrosoalkenes are acutely reactive and prone to rapid unimolecular degradation or bimolecular dimerization, they must be generated in situ in the presence of an electron-rich dienophile (e.g., enamines, vinyl ethers, or silyl enol ethers)[2][3]. The oxime-derived nitrosoalkene acts as the 4

heterodiene, which rapidly intercepts the 2

dienophile to construct the 6-membered 1,2-oxazine core[1].

Experimental Design & Causality

As a synthetic scientist, achieving high yields in this transformation requires strict control over the steady-state concentration of the reactive intermediate. The experimental parameters are chosen based on the following causal relationships:

  • Base Selection (Na

    
    CO
    
    
    
    )
    : Strong, homogeneous amine bases can cause a rapid spike in
    
    
    -nitrosostyrene concentration, leading to unwanted polymerization. Anhydrous sodium carbonate (Na
    
    
    CO
    
    
    ) acts as a mild, heterogeneous base that ensures a slow, controlled generation of the nitrosoalkene, keeping its concentration low and favoring the cross-cycloaddition pathway[3].
  • Dienophile Stoichiometry : To outcompete the dimerization of the nitrosoalkene, the electron-rich alkene (e.g., N-vinylmorpholine) must be present in excess. Literature and empirical optimization dictate that at least 2.0 molar equivalents of the dienophile relative to the

    
    -halooxime are required for optimal conversion[3].
    
  • Solvent Microenvironment : Non-polar or weakly polar aprotic solvents like anhydrous toluene or dichloromethane (DCM) are ideal. They readily solubilize the organic precursors while keeping the inorganic base and resulting sodium bromide (NaBr) salts strictly suspended as a solid phase, simplifying downstream purification[3].

Reaction Pathway Visualization

G A α-Bromoacetophenone Oxime B Base (Na₂CO₃) - HBr A->B Dehydrohalogenation C α-Nitrosostyrene (Reactive Intermediate) B->C E [4+2] Hetero-Diels-Alder Cycloaddition C->E 4π Component D Electron-rich Alkene (Dienophile) D->E 2π Component F 5,6-dihydro-4H-1,2-oxazine (Target Scaffold) E->F Cyclization

Mechanistic pathway for the synthesis of 1,2-oxazines via [4+2] hetero-Diels-Alder cycloaddition.

Self-Validating Protocol: Synthesis of 5,6-Dihydro-6-morpholino-4H-1,2-oxazines

This protocol is designed as a self-validating system. Built-in checkpoints allow the operator to verify the integrity of the reaction at each critical phase.

Materials Required:

  • 
    -Bromoacetophenone oxime (1.0 equiv)
    
  • N-vinylmorpholine (2.0 equiv)

  • Anhydrous Na

    
    CO
    
    
    
    (2.0 to 3.0 equiv)
  • Anhydrous Toluene (0.1 M relative to oxime)

Step-by-Step Methodology:

  • System Preparation : In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous Na

    
    CO
    
    
    
    (2.0 equiv) in anhydrous toluene (10 mL).
    • Rationale: Anhydrous conditions are critical to prevent the hydrolytic cleavage of the enamine dienophile.

  • Dienophile Loading : Add N-vinylmorpholine (2.0 equiv) to the stirring suspension at room temperature (20–25 °C).

    • Checkpoint: The mixture should appear as a cloudy, free-flowing white suspension.

  • Controlled Initiation : Dissolve

    
    -bromoacetophenone oxime (1.0 equiv, e.g., 1.0 mmol) in a minimal volume of anhydrous toluene (2-3 mL). Add this solution dropwise to the reaction flask over a period of 15–20 minutes.
    
    • Rationale: Dropwise addition prevents a sudden accumulation of the

      
      -nitrosostyrene intermediate, thereby suppressing homodimerization and maximizing the yield of the target cycloadduct[3].
      
  • Reaction Maturation & Monitoring : Allow the reaction mixture to stir at room temperature for 12–16 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1 v/v) solvent system.

    • Validation Checkpoint: The UV-active spot corresponding to the starting oxime (lower

      
      ) must be completely consumed, replaced by a distinct, new UV-active spot (higher 
      
      
      
      ) corresponding to the 1,2-oxazine product.
  • Workup : Filter the heterogeneous mixture through a short pad of Celite to remove the inorganic salts (unreacted Na

    
    CO
    
    
    
    and the NaBr byproduct). Wash the filter cake thoroughly with additional toluene (2 × 10 mL).
  • Isolation : Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude dihydro-1,2-oxazine as a solid residue[3].

  • Purification & Final Validation : Recrystallize the crude solid from absolute ethanol.

    • Validation Checkpoint: The formation of colorless crystals confirms high purity. Verify the structure via melting point analysis (expected ~157-159 °C for the morpholino derivative) and

      
      H NMR spectroscopy (confirming the presence of the oxazine ring protons)[3].
      

Quantitative Substrate Scope & Yields

The methodology is highly robust across various electron-rich alkenes. The table below summarizes the quantitative yield expectations when utilizing different dienophiles under the standardized Na


CO

/Toluene conditions[1][3].

-Halooxime Precursor
Dienophile (2.0 equiv)Target 1,2-Oxazine DerivativeExpected Yield (%)

-Bromoacetophenone oxime
N-Vinylmorpholine5,6-Dihydro-6-morpholino-3-phenyl-4H-1,2-oxazine85 - 92

-Bromoacetophenone oxime
Ethyl vinyl ether6-Ethoxy-3-phenyl-5,6-dihydro-4H-1,2-oxazine75 - 80
Ethyl 3-bromo-2-(hydroxyimino)propanoateN-Vinylmorpholine3-Ethoxycarbonyl-5,6-dihydro-6-morpholino-4H-1,2-oxazine80 - 88

-Bromoacetophenone oxime
1-Bromo-2-ethoxyethene6-Ethoxy-3-phenyl-6H-1,2-oxazine (post-elimination)70 - 75

Downstream Applications: Reductive Deoxygenation

Beyond their inherent value, 5,6-dihydro-4H-1,2-oxazines serve as powerful synthetic relays. By treating the isolated 1,2-oxazine cycloadducts with iron carbonyl complexes—specifically triiron dodecacarbonyl, Fe


(CO)

—researchers can induce a highly efficient reductive deoxygenation[3]. This reaction triggers a ring contraction that converts the 1,2-oxazine directly into heavily substituted pyrrole derivatives[3]. Because pyrroles are ubiquitous pharmacophores in FDA-approved drugs (e.g., Atorvastatin), this two-step sequence (

-bromooxime

1,2-oxazine

pyrrole) represents a highly strategic workflow in modern drug development[1][3].

References

  • Synthesis of Pyrrole Derivatives from 5,6-Dihydro-4H-1,2-oxazines via Reductive Deoxygenation by Use of Fe3(CO)
  • 6-Ethoxy-3-phenyl-6H-1,2-oxazine: A 1,2-oxazine building block for organic synthesis Source: Benchchem URL
  • Oxazine ring construction: Methods and applications to natural product synthesis Source: ResearchGate URL

Sources

Application Note: Synthesis of Nitrosocarbonyl Intermediates from Bromo Oximes via Mild Oxidative Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrosocarbonyl intermediates (


) are highly reactive, transient electrophiles of immense value in the synthesis of complex aminated heterocycles, including antiviral bioisosteres and nucleoside analogues[1]. Traditionally, these fleeting species are generated via the periodate-mediated oxidation of hydroxamic acids. However, harsh aqueous oxidants often exhibit poor compatibility with sensitive functional groups.

This application note details an alternative, highly controlled, and anhydrous methodology: the generation of nitrosocarbonyls from bromo oximes (hydroximoyl bromides). By treating bromo oximes with a mild base, nitrile oxides are generated in situ. These are immediately intercepted by


-methylmorpholine 

-oxide (NMO), which acts as an oxygen-transfer agent to yield the nitrosocarbonyl intermediate[2]. This protocol effectively outpaces competitive 1,3-dipolar cycloadditions, funneling the intermediates into Hetero-Diels-Alder (HDA) or Ene reaction pathways to yield structurally diverse 1,2-oxazines and isoxazolidines[2][3].

Mechanistic Rationale & Causality

The success of this protocol relies on precise kinetic control and the strategic selection of reagents:

  • The Bromo Oxime Advantage: Unlike hydroximoyl chlorides, which often require harsh chlorinating agents, bromo oximes are easily synthesized from aldoximes using

    
    -bromosuccinimide (NBS) in DMF. DMF stabilizes the intermediate bromonium species, preventing over-halogenation.
    
  • Causality of NMO Oxidation: Nitrile oxides are prone to rapid dimerization, forming inactive furoxans. By maintaining a low steady-state concentration of the nitrile oxide (via slow addition of base) in the presence of an excess of NMO, the kinetic pathway is overwhelmingly directed toward oxidation[2]. NMO is uniquely suited for this because it is an anhydrous, mild oxidant that does not cleave the electron-rich dienes or alkenes used as trapping agents.

  • Regio- and Stereoselectivity: When trapped by trisubstituted allylic alcohols (e.g., cinnamyl alcohol), the nitrosocarbonyl undergoes an Ene reaction driven by a favorable HOMO(alcohol)-LUMO(nitrosocarbonyl) interaction, extracting allylic hydrogens exclusively from the more congested side of the alkene (the "cis effect")[4].

Pathway A Aldoxime (R-CH=NOH) B Bromo Oxime (R-C(Br)=NOH) A->B NBS, DMF C Nitrile Oxide (R-C≡N⁺-O⁻) B->C Et₃N (-HBr) D Nitrosocarbonyl (R-CO-N=O) C->D NMO (Oxidation) E Hetero-Diels-Alder (1,2-Oxazines) D->E Diene Trapping F Ene Reaction (Isoxazolidines) D->F Alkene Trapping

Fig 1. Mechanistic pathway from aldoximes to nitrosocarbonyl cycloadducts via bromo oximes.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Hydroximoyl Bromides (Bromo Oximes)

This step converts stable aldoximes into the necessary precursors for nitrile oxide generation.

  • Preparation: Dissolve the starting aldoxime (10.0 mmol) in anhydrous DMF (20 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Halogenation: Add

    
    -bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal spikes that could lead to decomposition or unwanted bromination of aromatic rings.
    
  • Reaction Monitoring (Self-Validation): Stir the reaction for 1-2 hours at room temperature. Validate completion via TLC (Hexanes/EtOAc 8:2). The product typically exhibits a lower

    
     than the starting aldoxime.
    
  • Workup: Pour the mixture into ice-water (100 mL) and extract with diethyl ether (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Analytical Validation: Confirm synthesis via

    
     NMR. The characteristic aldimine proton (
    
    
    
    ) at
    
    
    8.1 ppm must completely disappear, replaced by a broad hydroxyl singlet at
    
    
    11.5–12.0 ppm.
Protocol B: In Situ Generation and Trapping of Nitrosocarbonyls

This one-pot procedure generates the nitrile oxide, oxidizes it to the nitrosocarbonyl, and traps it to form the final cycloadduct[2][3].

  • System Setup: In a flame-dried flask, dissolve the bromo oxime (5.0 mmol),

    
    -methylmorpholine 
    
    
    
    -oxide (NMO, 6.0 mmol, 1.2 equiv.), and the trapping agent (e.g., cyclopentadiene or cinnamyl alcohol, 25.0 mmol, 5.0 equiv.) in anhydrous dichloromethane (DCM, 40 mL).
  • Controlled Generation: Dissolve triethylamine (

    
    , 5.5 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture via a syringe pump over 2 hours at room temperature. Causality: The slow addition of base ensures the nitrile oxide is generated at a rate slower than its oxidation by NMO, eliminating the formation of furoxan dimers.
    
  • Maturation: Allow the reaction to stir overnight (12-16 hours) at room temperature.

  • Workup & Isolation: Wash the organic layer with 1M HCl (20 mL) to remove excess

    
     and NMO, followed by saturated 
    
    
    
    (20 mL) and brine. Dry over
    
    
    and concentrate. Purify via flash column chromatography.
  • Analytical Validation: For Ene adducts (isoxazolidines),

    
     NMR will reveal a distinct hemiacetal proton at 
    
    
    
    5.40–6.11 ppm (depending on the solvent and substituent)[2]. The absence of symmetrical aromatic signals confirms the suppression of dimerization[2].

Quantitative Data & Substrate Scope

The efficiency of the nitrosocarbonyl trapping depends heavily on the electronic nature of the trapping agent and the steric bulk of the bromo oxime precursor.

Bromo Oxime PrecursorOxidantTrapping AgentReaction TypeMajor ProductIsolated Yield (%)Ref
Benzoyl hydroximoyl bromideNMOCyclopentadieneHDA

-benzoyl-2,3-oxazanorborn-5-ene
>90%[3]
2-Thiazole hydroximoyl bromideNMO1,3-CyclohexadieneHDABicyclic 1,2-oxazine65%[1]
Mesitoyl hydroximoyl bromideNMOCinnamyl alcoholEne Reaction5-hydroxy-isoxazolidine40-44%[2]
Anthracenoyl hydroximoyl bromideNMOCinnamyl alcoholEne ReactionAnthracene-isoxazolidine44%

Table 1. Substrate scope and yields for the oxidative generation and trapping of nitrosocarbonyls from bromo oximes.

Troubleshooting & Quality Control

  • Issue: High levels of Furoxan (Dimerization).

    • Cause: The concentration of nitrile oxide is too high, outcompeting the NMO oxidation.

    • Solution: Decrease the rate of

      
       addition. Ensure NMO is completely dissolved and strictly anhydrous.
      
  • Issue: Formation of Mesitoic Anhydride (or equivalent).

    • Cause: In sterically hindered systems (e.g., mesitoyl derivatives), the nitrosocarbonyl can dimerize and rearrange into an anhydride if the trapping agent is not sufficiently reactive[2].

    • Solution: Increase the equivalents of the trapping agent (up to 10 equiv.) or slightly elevate the reaction temperature to accelerate the Ene/HDA kinetic pathway.

References

  • Pericyclic Reactions for Antivirals: Synthesis of 4-Bromo-N-[(1R,4S)-4-hydroxy-2-cyclohexen-1-yl]-2-thiazolecarboxamide Letters in Organic Chemistry (2017). URL:[Link]

  • Ene Reaction of Nitrosocarbonyl Mesitylene with the Cinnamyl Alcohol: Metabolic Activity and Apoptosis of the Synthetized 6-Chloropurine N,O-Nucleoside Analogues ACS Omega (2018). URL:[Link]

  • N,O‐Nucleoside Analogues: Metabolic and Apoptotic Activity ChemistryOpen (2020). URL:[Link]

  • Synthesis and biological activity of potential antiviral compounds through 1,3-dipolar cycloadditions Arkivoc (2022). URL:[Link]

Sources

one-pot synthesis protocols using phenacyl bromide oxime

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis Protocols Using Phenacyl Bromide Oxime


-Bromoacetophenone Oxime

Executive Summary

Phenacyl bromide oxime (2-bromo-1-phenylethanone oxime) is a bifunctional building block that bridges the gap between classical alkylation chemistry and 1,3-dipolar cycloadditions. Unlike its parent ketone (phenacyl bromide), the oxime moiety introduces a masked dipole. Under basic conditions, it serves as a robust in situ precursor to benzonitrile oxide , a reactive 1,3-dipole. Simultaneously, the


-carbon remains highly electrophilic, allowing for nucleophilic substitution-cyclization cascades.

This guide details three high-value one-pot protocols for synthesizing isoxazolines , isoxazoles , and thiazole derivatives . These protocols are designed for modularity, allowing researchers to rapidly diversify heterocyclic libraries.

Mechanistic Principles & Reactivity Profile

The versatility of phenacyl bromide oxime stems from its ability to access two distinct reactive pathways depending on the pH and reagents present.

Pathway A (Dipolar): Treatment with a weak base triggers dehydrohalogenation, generating a transient nitrile oxide. This species undergoes rapid [3+2] cycloaddition with dipolarophiles (alkenes/alkynes). Pathway B (Nucleophilic): The C-Br bond is susceptible to


 displacement by thioamides or amines. The proximal oxime nitrogen can then participate in intramolecular cyclization.

ReactivityProfile PBO Phenacyl Bromide Oxime (Electrophile + Dipole Precursor) NO Benzonitrile Oxide (1,3-Dipole) PBO->NO Dehydrohalogenation (-HBr) Subint S_N2 Intermediate PBO->Subint Displacement (-Br-) Base Base (Et3N/NaHCO3) Base->NO Nuc Nucleophile (Thiourea/Amine) Nuc->Subint Isox Isoxazolines/Isoxazoles (via [3+2]) NO->Isox Dipolarophile (Alkene/Alkyne) Thia Thiazoles/Imidazoles (via Cyclocondensation) Subint->Thia Cyclization (-H2O)

Figure 1: Divergent reactivity pathways of phenacyl bromide oxime.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazolines

This protocol utilizes the in situ generation of benzonitrile oxide to perform a [3+2] cycloaddition with alkenes. It is the gold standard for creating isoxazoline cores without handling unstable nitrile oxides.

Target: 3-Phenyl-5-substituted-2-isoxazolines.

Reagents & Materials
  • Substrate: Phenacyl bromide oxime (1.0 equiv)

  • Dipolarophile: Styrene, Acrylate, or Allyl ether (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (1.2 equiv)
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Temperature:

    
     to Room Temperature (RT)
    
Step-by-Step Methodology
  • Preparation: Dissolve phenacyl bromide oxime (1.0 mmol) and the chosen alkene (1.2 mmol) in DCM (5 mL) in a round-bottom flask.

  • Initiation: Cool the solution to

    
     in an ice bath to control the exotherm of the dehydrohalogenation.
    
  • Base Addition: Add

    
     (1.2 mmol) dropwise over 10 minutes. Note: The solution will become cloudy as triethylammonium bromide precipitates.
    
  • Reaction: Remove the ice bath and stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The oxime spot (

    
    ) should disappear, replaced by a less polar isoxazoline spot.
    
  • Workup: Dilute with water (10 mL) and extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Scope & Limitations:

  • Electron-Deficient Alkenes (Acrylates): React faster, high yields (>85%).

  • Electron-Rich Alkenes (Styrenes): Good yields, but may require longer reaction times.

  • Regioselectivity: Highly regioselective for the 5-substituted isoxazoline (oxygen binds to the more substituted carbon of the alkene).

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles

To access the fully aromatic isoxazole , alkynes are used instead of alkenes. This reaction is often slower due to the linear geometry of the alkyne but yields highly stable aromatic heterocycles.

Target: 3-Phenyl-5-substituted-isoxazoles.

Reagents & Materials
  • Substrate: Phenacyl bromide oxime (1.0 equiv)

  • Dipolarophile: Phenylacetylene or Propargyl alcohol (1.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or DMF

  • Temperature:

    
     to 
    
    
    
Step-by-Step Methodology
  • Dissolution: Combine phenacyl bromide oxime (1.0 mmol) and alkyne (1.5 mmol) in Toluene (5 mL).

  • Base Addition: Add

    
     slowly at RT.
    
  • Thermal Activation: Heat the mixture to

    
    . The elevated temperature is required to overcome the activation energy of the alkyne cycloaddition.
    
  • Monitoring: Stir for 6–12 hours.

  • Workup: Cool to RT. Filter off the ammonium salt. Concentrate the filtrate.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Protocol 3: Hantzsch-Type Synthesis of 2-Aminothiazoles

This protocol exploits the electrophilic


-carbon of phenacyl bromide oxime. By reacting with thiourea, one can access thiazole derivatives. Unlike the ketone precursor, the oxime group remains, potentially yielding thiazole-oximes  or undergoing hydrolysis depending on conditions.

Target: 4-Phenylthiazol-2-amine derivatives.

Reagents & Materials
  • Substrate: Phenacyl bromide oxime (1.0 equiv)

  • Nucleophile: Thiourea (1.1 equiv)

  • Solvent: Ethanol (EtOH)[1]

  • Catalyst: None (Self-catalyzed) or mild base (

    
    )
    
Step-by-Step Methodology
  • Mixing: Dissolve phenacyl bromide oxime (1.0 mmol) in EtOH (5 mL).

  • Addition: Add thiourea (1.1 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 1–2 hours.
    
  • Observation: A precipitate often forms as the hydrobromide salt of the thiazole product.

  • Isolation: Cool to RT. Filter the solid.

  • Neutralization: Suspend the solid in water and neutralize with

    
     to liberate the free base. Filter and dry.
    

Note on Product Identity: Depending on the workup and stability, the oxime group at position 4 may be retained, or it may hydrolyze to the ketone if strong acid is generated and not neutralized. In most neutral ethanolic conditions, the oxime-substituted thiazole is the primary product.

Data Summary & Comparison

ProtocolTarget ScaffoldKey ReagentConditionsTypical YieldMechanism
1 IsoxazolineAlkene

, DCM, RT
80–95%[3+2] Cycloaddition
2 IsoxazoleAlkyne

, Toluene,

65–85%[3+2] Cycloaddition
3 ThiazoleThioureaEtOH, Reflux75–90%Nucleophilic Sub/Cyclization

Safety & Handling (Lachrymator Warning)

  • Lachrymator: Phenacyl bromide derivatives are potent lachrymators (tear gas agents). While the oxime is less volatile than the ketone, it can still cause severe eye and respiratory irritation.

  • Containment: ALWAYS weigh and handle solid phenacyl bromide oxime in a functioning fume hood.

  • Decontamination: Clean all glassware with a solution of ethanolic KOH or dilute sodium bisulfite to quench active bromides before removing them from the hood.

  • Nitrile Oxides: These intermediates are unstable and can dimerize to furoxans if no dipolarophile is present. Always ensure the alkene/alkyne is present before adding the base.

References

  • Cycloaddition Mechanisms:Padwa, A. "1,3-Dipolar Cycloaddition Chemistry," Wiley-Interscience. (General grounding on nitrile oxide chemistry).
  • Isoxazoline Synthesis: Deng, X., & Mani, N. S. (2010).[1][2] "Reaction of nitrile oxides with alkenes: A general and efficient synthesis of isoxazolines." Journal of Organic Chemistry. Link

  • Thiazole Synthesis:Potts, K. T. (1977). "The chemistry of 1,2,4-thiadiazoles." Chemical Reviews.
  • Phenacyl Bromide Reactivity:Gauvry, N., et al. (1999).

    
    -halo oximes." Tetrahedron Letters. Link
    
  • Safety Data: Sigma-Aldrich. "Safety Data Sheet: 2-Bromoacetophenone." (Applied to the oxime derivative handling). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-Bromoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α-bromoacetophenone oxime. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of α-bromoacetophenone oxime is a two-step process. The first step is the α-bromination of acetophenone to form α-bromoacetophenone (also known as phenacyl bromide). The second step is the oximation of the α-bromoacetophenone with hydroxylamine to yield the final product. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide will address these challenges and provide practical solutions.

Overall Reaction Scheme:

  • Step 1: α-Bromination of Acetophenone C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr

  • Step 2: Oximation of α-Bromoacetophenone C₆H₅C(O)CH₂Br + NH₂OH → C₆H₅C(NOH)CH₂Br + H₂O

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 1: α-Bromination of Acetophenone
Question: My α-bromination reaction has a low yield or is not proceeding to completion. What are the possible causes and solutions?

Answer:

Low conversion in the α-bromination of acetophenone is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Reaction Time or Temperature: The reaction may be too slow at lower temperatures. Gradually increasing the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help.[1] An optimal temperature is often around 90°C when using pyridine hydrobromide perbromide in acetic acid.[2]

  • Inactive Brominating Agent or Catalyst: Bromine and other brominating agents can degrade over time. Ensure you are using fresh, high-purity reagents.[1] If using a catalyst, such as an acid, ensure it is active and used in the correct proportion.

  • Improper Addition of Reagents: The addition of liquid bromine should be done dropwise, as the reaction is exothermic and can become uncontrollable if added too quickly.[1]

Question: I am observing the formation of multiple products, including a di-brominated species and bromination on the aromatic ring. How can I improve the selectivity for α-bromination?

Answer:

Controlling selectivity is crucial for a high yield of the desired α-bromoacetophenone.

  • Di-bromination: The formation of α,α-dibromoacetophenone can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[3] Careful control of the stoichiometry (a slight excess of the brominating agent, e.g., 1.1 equivalents) is recommended.[2]

  • Aromatic Bromination: Bromination on the benzene ring is a competing side reaction, especially in the presence of strong Lewis acid catalysts like FeBr₃.[1][4] To favor α-bromination, it is advisable to use an acid catalyst like para-toluenesulfonic acid (p-TsOH) or HCl.[1] Alternatively, using a milder and more selective brominating agent like N-bromosuccinimide (NBS) can also prevent aromatic substitution.[1]

Question: The reaction mixture turned dark, and I isolated a tarry residue instead of a crystalline product. What went wrong?

Answer:

The formation of tars is often due to side reactions or decomposition of the product.

  • Reaction Conditions: Overheating or prolonged reaction times can lead to the formation of by-products and decomposition.[5] It is important to monitor the reaction closely and stop it once the starting material is consumed.

  • Improper Work-up: During the work-up, if the ether and hydrogen bromide are not removed promptly, the solution can blacken on standing, leading to a lower yield of a less pure product.[6]

Step 2: Oximation of α-Bromoacetophenone
Question: The yield of my α-bromoacetophenone oxime is low. How can I optimize the oximation step?

Answer:

Low yields in the oximation step can often be attributed to reaction conditions and the stability of the starting material.

  • pH Control: The formation of oximes is pH-dependent. The reaction is typically carried out in the presence of a base (like sodium hydroxide or pyridine) to neutralize the HCl or HBr salt of hydroxylamine, thus freeing the nucleophilic NH₂OH.[7] However, α-bromoacetophenone is unstable in the presence of strong bases and can undergo side reactions.[8][9] Careful control of pH is therefore critical.

  • Reaction Time and Temperature: While some oximation reactions can be lengthy, prolonged reaction times can lead to the degradation of the α-bromoacetophenone.[10] Monitoring the reaction by TLC is essential to determine the optimal reaction time.

  • Favorskii Rearrangement: A significant side reaction for α-halo ketones in the presence of a base is the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives instead of the desired oxime.[11][12][13][14] This rearrangement is promoted by strong bases. Using a milder base or carefully controlling the stoichiometry can help minimize this side reaction.[15]

Question: I am getting a mixture of (E) and (Z) isomers of the oxime. How can I control the stereoselectivity?

Answer:

The formation of both (E) and (Z) isomers of oximes is common.[10][16][17]

  • Separation: If a specific isomer is required, they can often be separated by column chromatography or fractional recrystallization.[16]

  • Reaction Conditions: The ratio of isomers can sometimes be influenced by the reaction solvent and temperature, although achieving high selectivity for one isomer can be challenging.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the α-bromination of acetophenone?

A1: Several brominating agents can be used, each with its own advantages and disadvantages.

  • Liquid Bromine (Br₂): Effective but highly corrosive and toxic. Requires careful handling and dropwise addition.[1]

  • Pyridine Hydrobromide Perbromide: A solid, safer alternative to liquid bromine that releases bromine in situ.[1][2]

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent, particularly good for preventing aromatic bromination.[1]

  • Copper(II) Bromide (CuBr₂): Can also be used, often in solvents like ethyl acetate.[18]

Q2: How can I purify the final product, α-bromoacetophenone oxime?

A2: Recrystallization is the most common method for purifying the crude product. A suitable solvent system is one in which the compound is soluble at high temperatures but insoluble at low temperatures.[19] For α-bromoacetophenone, recrystallization from ethanol is a common procedure.[20] For the oxime, a mixed solvent system like ethyl acetate/hexane might be necessary.

Q3: Is α-bromoacetophenone stable?

A3: α-Bromoacetophenone is a lachrymator and can become discolored on standing.[6] It is also incompatible with strong bases and strong oxidizing agents.[8][9] It is best to use it immediately after synthesis or store it in a cool, dark place.

Q4: What are the safety precautions I should take during this synthesis?

A4: Both α-bromoacetophenone and bromine are hazardous.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • α-Bromoacetophenone is a lachrymator (tear-gas like properties), so avoid inhalation of its vapors.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

Experimental Protocols

Protocol 1: Synthesis of α-Bromoacetophenone

This protocol uses pyridine hydrobromide perbromide for a safer bromination procedure.[1][2]

  • In a round-bottom flask, dissolve acetophenone (1.0 eq) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 eq).

  • Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the acetophenone is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude α-bromoacetophenone.

  • The crude product can be purified by recrystallization from ethanol.[20]

Protocol 2: Synthesis of α-Bromoacetophenone Oxime
  • Dissolve hydroxylamine hydrochloride (1.1 eq) in water or a suitable solvent like methanol.

  • Add a base, such as sodium hydroxide or pyridine, to neutralize the hydrochloride salt.

  • Cool the solution in an ice bath.

  • Slowly add a solution of α-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude α-bromoacetophenone oxime by recrystallization.

Data and Visualization

Table 1: Comparison of Brominating Agents for α-Bromination of Acetophenone
Brominating AgentTypical ConditionsAdvantagesDisadvantages
Liquid Bromine (Br₂) ** Acetic acid, room temp. or gentle heatingHigh reactivity, low costHighly toxic and corrosive, can lead to side reactions
Pyridine Hydrobromide Perbromide Acetic acid, 90°CSolid, easier to handle than Br₂Can still produce HBr as a byproduct
N-Bromosuccinimide (NBS) CCl₄, radical initiator (e.g., AIBN)High selectivity for α-positionMore expensive than Br₂
Copper(II) Bromide (CuBr₂) **Ethyl acetate/chloroform, refluxGood for certain substratesStoichiometric amounts of copper salts are generated as waste
Diagrams
Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Oximation Acetophenone Acetophenone Bromination Bromination (e.g., Pyridine Hydrobromide Perbromide, Acetic Acid, 90°C) Acetophenone->Bromination AlphaBromo α-Bromoacetophenone Bromination->AlphaBromo Oximation Oximation (e.g., Ethanol, Room Temp.) AlphaBromo->Oximation Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Hydroxylamine->Oximation Oxime α-Bromoacetophenone Oxime Oximation->Oxime Purification Purification (Recrystallization) Oxime->Purification FinalProduct Pure α-Bromoacetophenone Oxime Purification->FinalProduct

Caption: Workflow for the two-step synthesis of α-bromoacetophenone oxime.

Troubleshooting Logic for Low Yield in α-Bromination

TroubleshootingBromination cluster_low_conversion Causes for Low Conversion cluster_good_conversion Causes for Low Isolated Yield Start Low Yield in α-Bromination CheckConversion Is starting material consumed? (Check TLC/GC) Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion No GoodConversion Good Conversion but Low Isolated Yield CheckConversion->GoodConversion Yes TempTime Increase Temperature/Time LowConversion->TempTime Reagents Check Reagent Purity/Activity LowConversion->Reagents SideReactions Check for Side Products (Di-bromination, Aromatic Bromination) GoodConversion->SideReactions WorkupLoss Product Loss During Work-up/Purification GoodConversion->WorkupLoss Decomposition Product Decomposition (Tars) GoodConversion->Decomposition ControlStoich Control Stoichiometry SideReactions->ControlStoich Di-bromination ChangeCatalyst Use Milder Catalyst/Brominating Agent (e.g., NBS) SideReactions->ChangeCatalyst Aromatic Bromination

Caption: A decision tree for troubleshooting low yields in the α-bromination step.

Key Side Reaction: Favorskii Rearrangement

Favorskii AlphaHaloKetone α-Bromoacetophenone Enolate Enolate Formation AlphaHaloKetone->Enolate + Base Base Base (e.g., OH⁻, RO⁻) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 NucleophilicAttack Nucleophilic Attack by Base Cyclopropanone->NucleophilicAttack + Base RearrangedProduct Rearranged Carboxylic Acid/Ester Derivative NucleophilicAttack->RearrangedProduct Ring Opening

Caption: The Favorskii rearrangement, a major side reaction for α-halo ketones.[11][12][13][14]

References

  • Alfa Chemistry. (n.d.). Favorskii Rearrangement.
  • Cambridge University Press. (n.d.). Favorskii Rearrangement.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
  • Sinha, H.N. (n.d.). Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College.
  • ResearchGate. (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review).
  • BenchChem. (2025).
  • ChemBK. (2025, August 19). alpha-Bromoacetophenone.
  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry.
  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.
  • Scribd. (n.d.). Selective Synthesis of α-Bromoacetophenones.
  • ChemicalBook. (n.d.). 2-Bromoacetophenone.
  • National Center for Biotechnology Information. (n.d.). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp and Cpt Provide Complementary Selectivity*.
  • Chemistry Stack Exchange. (2025, May 11).
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
  • Reddit. (2020, April 20).
  • Gao, et al. (2024, February 13).
  • YouTube. (2025, January 26).
  • Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
  • Semantic Scholar. (1974, March 1). Nucleophilic reactions of .alpha.-bromoacetophenone oxime.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • MDPI. (2025, May 25).
  • Hydro-Oxy. (2024, December 9).
  • Semantic Scholar. (n.d.).
  • ChemicalBook. (n.d.). 2-bromo-1-phenyl-pentan-1-one synthesis.
  • Chemsrc. (2025, August 25). 2-bromo-1-phenyl-1-ethanone oxime.
  • Chemister.ru. (n.d.). α-bromoacetophenone.
  • Google Patents. (n.d.). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (n.d.).
  • ijprajournal. (2024, April 4).
  • Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • Semantic Scholar. (2013, April 20).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
  • Google Patents. (n.d.). CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone.
  • Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.

Sources

Technical Guide: Avoiding Beckmann Rearrangement During Oxime Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement

This guide addresses the specific challenge of synthesizing hydroximoyl bromides (bromo-oximes) or gem-bromonitroso compounds without triggering the acid-catalyzed Beckmann rearrangement. The Beckmann rearrangement is the primary failure mode in these reactions, converting the desired energetic intermediate into a thermodynamically stable (and often useless) amide.

Module 1: Diagnostic Triage & Mechanistic Root Cause

The Core Conflict: Bromination reagents (Br₂, NBS) are electrophilic. While they are intended to halogenate the carbon backbone (via radical or ionic mechanisms), they inevitably generate acidic byproducts (HBr). The oxime hydroxyl group is highly sensitive to acid.

  • Path A (Desired): Electrophilic halogenation at the

    
    -carbon (or oxidative halogenation).
    
  • Path B (Failure): Protonation of the oxime oxygen

    
     Loss of water 
    
    
    
    Alkyl migration (Beckmann Rearrangement).[1]

Visualizing the Divergence:

Beckmann_vs_Bromination Oxime Starting Oxime (R-CH=N-OH) Intermediate N-Bromo / C-Radical Intermediate Oxime->Intermediate Halogenation Beckmann Amide Side Product (R-NH-CO-R') Oxime->Beckmann Protonation (H+) Loss of H2O Reagent Brominating Agent (NBS or Br2) Reagent->Intermediate H_Ion H+ (Acid Byproduct) Reagent->H_Ion Byproduct Product Hydroximoyl Bromide (R-C(Br)=N-OH) Intermediate->Product T < 0°C Base Present H_Ion->Oxime Catalysis

Figure 1: The mechanistic bifurcation. Acid generation (H+) is the catalyst for the unwanted Beckmann pathway (red dashed line).

Module 2: Reagent Selection & Solvent Engineering

To suppress the rearrangement, you must decouple halogenation from acidification .

1. The Reagent: NBS vs. Elemental Bromine
  • Avoid

    
    :  Elemental bromine generates stoichiometric HBr immediately upon reaction. It is too aggressive for sensitive oximes.
    
  • Use NBS (N-Bromosuccinimide): NBS releases succinimide as a byproduct. While succinimide is weakly acidic, it is far less potent than HBr. However, commercial NBS often contains traces of HBr and

    
    .
    
    • Protocol Tip: Always wash NBS with water and recrystallize from hot water (dried under vacuum) before use in sensitive oxime transformations [1].

2. The Solvent: DMF as a "Chemical Buffer"

Dimethylformamide (DMF) is the superior solvent for this transformation.

  • Why? DMF acts as a Lewis base. It captures the nascent protons generated during the radical/ionic substitution, effectively buffering the solution without the need for strong inorganic bases that might degrade the nitrile oxide intermediate.

  • The Risk: Wet DMF is fatal. Water acts as a nucleophile, attacking the nitrilium intermediate and forcing the formation of the amide or ketone.[1]

  • Warning: Do NOT use TCT (Cyanuric Chloride) with DMF. This combination is a known promoter of the Beckmann rearrangement [2].

Module 3: Validated Protocols
Protocol A: The NBS/DMF Method (Standard for Hydroximoyl Bromides)

Best for: Precursors to nitrile oxides for [3+2] cycloadditions.

Reagents:

  • Aldoxime (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.1 equiv) - Recrystallized

  • DMF (Anhydrous, 0.5 M concentration)

  • Optional: 10 mol% Pyridine (only if substrate is extremely acid-sensitive)

Step-by-Step:

  • Dissolution: Dissolve the aldoxime in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the solution to 0°C or -10°C .

    • Note: Heat is the secondary trigger for Beckmann rearrangement.[3] Never add NBS at room temperature for sensitive substrates.

  • Addition: Add NBS portion-wise over 15–20 minutes.

    • Observation: The solution may turn slightly yellow/orange. A deep red color often indicates over-oxidation or decomposition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT only if TLC shows incomplete conversion.

  • Workup (Critical): Pour the mixture into ice-cold water (5x volume) and extract immediately with diethyl ether or ethyl acetate.

    • Why Ice Water? DMF is miscible with water; the product precipitates or partitions. The cold temperature prevents hydrolysis of the bromo-oxime to a nitrile or amide during the quench.

Protocol B: The KBr/Oxone® Method (Green/Acid-Free)

Best for: Large scale or "Green Chemistry" requirements where NBS waste is undesirable.

Mechanism: Oxone oxidizes bromide (


) to an electrophilic bromine species in situ. The reaction is buffered, preventing the pH drop that causes rearrangement [3].

Reagents:

  • Oxime (1.0 equiv)[4]

  • KBr (1.2 equiv)

  • Oxone® (Potassium peroxymonosulfate) (0.6 equiv)

  • Solvent: Water/Acetonitrile (1:1) or Water/Methanol.

Step-by-Step:

  • Dissolve oxime and KBr in the solvent mixture.

  • Add Oxone portion-wise at room temperature.

  • Buffering: If the oxime is highly prone to rearrangement, add Sodium Bicarbonate (

    
    )  (1.0 equiv) to the mixture before adding Oxone. This maintains a neutral pH.
    
  • Stir for 2–4 hours. The product usually precipitates or can be extracted with EtOAc.

Module 4: Experimental Workflow & Decision Tree

Workflow Start Start: Oxime Substrate Check_Acid Is Substrate Acid Sensitive? Start->Check_Acid Method_A Method A: NBS/DMF (Standard) Check_Acid->Method_A No/Moderate Method_B Method B: KBr/Oxone/NaHCO3 (Buffered) Check_Acid->Method_B Yes (High Risk) Process_A 1. Cool to 0°C 2. Add NBS slowly 3. Quench Ice Water Method_A->Process_A Process_B 1. Mix KBr + Base 2. Add Oxone 3. Extract Method_B->Process_B Result Hydroximoyl Bromide Process_A->Result Process_B->Result

Figure 2: Decision tree for selecting the appropriate bromination protocol based on substrate sensitivity.

Module 5: Troubleshooting (FAQ)
SymptomProbable CauseCorrective Action
Product is an Amide Beckmann Rearrangement occurred. The reaction medium became too acidic or too hot.1. Switch to Protocol B (Buffered).2. If using Protocol A, add 1.0 eq of Pyridine.3. Ensure NBS is added at < 0°C.
Product is a Nitrile Dehydration. The bromo-oxime formed but eliminated HBr/HOBr immediately.1. Avoid strong bases (like NaOH/KOH).2. Keep workup cold.3. If the goal is a cycloaddition, perform it one-pot (add the alkene/alkyne during bromination).
Low Yield / Tar Radical Polymerization or Over-oxidation. 1. Use freshly recrystallized NBS .2. Conduct the reaction in the dark (wrap flask in foil) to suppress radical side-chains if not desired.
Starting Material Remains Old Reagents. NBS degrades to succinimide over time.Check NBS quality (should be white crystals, not yellow powder).
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • De Luca, L.; Giacomelli, G.; Porcheddu, A. "Beckmann Rearrangement of Oximes under Very Mild Conditions."[4][5] J. Org.[5][6] Chem.2002 , 67, 6272–6274.[5][7] Link (Demonstrates that TCT/DMF causes rearrangement, proving why it must be avoided for bromination).

  • Himo, F.; Noodleman, L.; Sharpless, K. B. "Mechanism of the Cycloaddition of Nitrile Oxides to Alkenes." J. Am. Chem. Soc.[6]2003 , 125, 131–143. (Discusses hydroximoyl halides as intermediates).

  • Liu, K.-C.; Shelton, B. R.; Howe, R. K. "A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors)." J. Org.[5][6] Chem.1980 , 45, 3916–3918. Link (The foundational paper for NCS/NBS in DMF).

Sources

resolving solubility issues of bromo oximes in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bromo Oxime Solubilization Subject: Troubleshooting Solubility & Stability of Bromo Oximes in Aqueous Media Doc ID: TS-BOX-001 | Revision: 2.4

Introduction: The "Brick Dust" Paradox

Welcome. If you are reading this, you are likely facing a common paradox in oxime chemistry: you possess a compound that is theoretically polar (due to the hydroxyl-imine group,


) yet behaves like "brick dust" in aqueous buffers.

The Root Cause: Bromo oximes suffer from a "lipophilic multiplier" effect.

  • The Bromine Atom: A heavy halogen that significantly increases the partition coefficient (LogP) and crystal lattice energy.

  • Intermolecular Dimerization: Oximes are notorious for forming stable, hydrogen-bonded dimers in the solid state (head-to-tail H-bonding), which "hides" their polar groups from water molecules.

This guide provides three field-proven protocols to disrupt these interactions without compromising the chemical integrity of your molecule.

Diagnostic Framework: Characterizing the Problem

Before attempting solubilization, you must identify your specific compound class, as the safety profile differs radically.

Compound ClassStructure DescriptionRisk ProfilePrimary Solubility Barrier
Aryl-Bromo Oximes Br is attached to an aromatic ring (e.g., 4-bromobenzaldehyde oxime).Low Reactivity. Stable in mild base.High Crystal Lattice Energy (Thermodynamic insolubility).

-Bromo Oximes
Br is on the carbon adjacent to the oxime (e.g.,

-bromoacetaldoxime).
HIGH REACTIVITY. Precursor to Nitrile Oxides.Chemical Instability. Base-mediated elimination of HBr occurs rapidly.

CRITICAL WARNING: Do NOT attempt to solubilize


-bromo oximes  by adjusting pH to basic conditions (

). This triggers the elimination of HBr, generating highly reactive nitrile oxides which will dimerize to furoxans or react non-specifically with proteins in your assay.

Decision Matrix (Visual)

SolubilityDecisionTree Start START: Select Application AppType What is the downstream application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (Green Chemistry) AppType->ChemSyn StructureCheck Is it an alpha-bromo oxime? BioAssay->StructureCheck Protocol3 Protocol 3: Surfactant/Micelles (SDS/Hyamine) ChemSyn->Protocol3 YesAlpha YES StructureCheck->YesAlpha High Instability Risk NoAlpha NO (Aryl-Br) StructureCheck->NoAlpha Protocol1 Protocol 1: Cyclodextrin Complexation (Shields reactive center) YesAlpha->Protocol1 Protocol2 Protocol 2: The DMSO 'Spike' (Kinetic Solubility) NoAlpha->Protocol2

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound reactivity and downstream application.

Technical Protocols

Protocol A: Supramolecular Shielding (Cyclodextrins)

Best for: Biological assays,


-bromo oximes, and preventing precipitation over time.

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic bromo-oxime enters the CD cavity, while the hydrophilic outer shell interacts with water. This prevents the oxime from dimerizing or hydrolyzing.

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) - Pharma Grade
  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in PBS to create a 20% (w/v)  stock solution. Filter sterilize (0.22 
    
    
    
    ).
  • Solid Dispersion: Weigh the bromo oxime solid into a glass vial.

  • Addition: Add the 20% CD solution to the solid.

    • Target Ratio: 1:2 to 1:5 molar ratio (Drug:CD).

  • Energy Input: Sonicate at 40°C for 30-60 minutes. The solution should turn clear.

  • Equilibration: Shake at room temperature for 4 hours.

  • Usage: This stock is thermodynamically stable and can be diluted into assay media without "crashing out."

Why this works: The complexation constant (


) for bromo-compounds is typically high due to the excellent fit of the bromine atom in the cyclodextrin cavity [1, 2].
Protocol B: The "DMSO Spike" (Kinetic Solubility)

Best for: High-throughput screening (HTS), Aryl-bromo oximes.

The Challenge: Adding water to a DMSO stock often causes immediate precipitation (the "Tyndall Effect") because the water strips the DMSO solvation shell faster than the compound can equilibrate.

Step-by-Step:

  • Primary Stock: Dissolve bromo oxime in 100% anhydrous DMSO to 100 mM .

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipette 100 mM stock directly into aqueous buffer.

    • Prepare a "Working Stock" at 10x the final concentration using pure ethanol or PEG-400 as a bridge solvent.

    • Example: Dilute 10

      
       of 100 mM DMSO stock into 90 
      
      
      
      Ethanol (Result: 10 mM).
  • Final Injection: Inject the Working Stock into the vortex of the rapidly stirring aqueous buffer.

    • Final Solvent Load: <1% DMSO, <1% Ethanol.

Protocol C: Surfactant-Mediated Solubilization

Best for: Chemical synthesis in water (Green Chemistry).

Mechanism: Surfactants like SDS (anionic) or Hyamine (cationic) form micelles above their Critical Micelle Concentration (CMC). The bromo oxime solubilizes within the lipophilic micelle core, accelerating reaction rates via the "concentration effect" [3].

Reagents:

  • Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium bromide (CTAB).

Step-by-Step:

  • CMC Check: Prepare water containing surfactant at 1.5x its CMC (e.g., for SDS, use ~12-15 mM; CMC is ~8 mM).

  • Suspension: Add bromo oxime to the surfactant solution. It will initially appear cloudy.

  • Micellar Uptake: Stir vigorously at 40°C. The solution will clarify as the compound partitions into the micelles.

  • Reaction: Add downstream reagents (e.g., dipolarophiles for click chemistry) directly to this clear micellar solution.

Troubleshooting & FAQs

Q1: Can I increase solubility by adding NaOH to deprotonate the oxime? A: Proceed with extreme caution.

  • Theory: Oximes have a

    
     of ~10-12. The electron-withdrawing bromine lowers this (making it more acidic). Deprotonation (
    
    
    
    ) indeed vastly increases water solubility.
  • The Trap: For

    
    -bromo oximes , the anion is unstable. It immediately eliminates bromide (
    
    
    
    ) to form a nitrile oxide (
    
    
    ). Unless you intend to generate this reactive species, avoid pH > 7.5.

Q2: My solution is clear, but my assay data is erratic. Why? A: You likely have micro-precipitates .

  • Test: Shine a laser pointer through the solution (in the dark). If you see a beam (Tyndall effect), you have suspended nanoparticles, not a true solution.

  • Fix: Switch to Protocol A (Cyclodextrins).

Q3: Why not just use 10% DMSO? A: Many enzymes and cell surface receptors are sensitive to DMSO > 1%. Furthermore, bromo oximes are hydrophobic; in 10% DMSO/90% Water, the water activity is high enough to force the hydrophobic drug out of solution over time (1-2 hours), leading to "time-dependent" assay failure.

Mechanism of Instability (Visual)

EliminationMechanism Substrate Alpha-Bromo Oxime (R-C(Br)=N-OH) Intermediate Oximate Anion (R-C(Br)=N-O-) Substrate->Intermediate Deprotonation (Fast) Base Base (OH-) Base->Intermediate Product Nitrile Oxide (R-C≡N+-O-) Intermediate->Product Elimination of Br- (Irreversible) SideProduct Dimer (Furoxan) (Precipitate) Product->SideProduct Dimerization

Figure 2: The "Base Trap." Attempting to solubilize


-bromo oximes with base triggers elimination to reactive nitrile oxides.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Vertex AI Search Result 1.2. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Gogoi, P., et al. (2005).[1] Surfactant/I2/water: an efficient system for deprotection of oximes...[1] Journal of Organic Chemistry.

  • K.C. Nicolaou, et al. (2003).[2] Synthesis of oximes and nitrile oxides.[3] Angewandte Chemie.

Sources

storage conditions to prevent hydrolysis of bromo oximes

Technical Support Center: Stability & Handling of -Bromo Oximes

Ticket ID: T-OXIME-BR-001 Assigned Specialist: Dr. A. Chen, Senior Application Scientist Subject: Prevention of Hydrolysis and Degradation in Hydroximoyl Bromides

Executive Summary: The Instability Paradox

nitrile oxides
  • Hydrolysis: Nucleophilic attack by water, reverting the compound to the parent

    
    -bromo ketone or aldehyde.
    
  • Dimerization: Spontaneous elimination of HBr to form a transient nitrile oxide, which rapidly dimerizes to a furoxan (1,2,5-oxadiazole-2-oxide).

Critical Insight: Unlike simple oximes,

lachrymators

Degradation Mechanisms & Visual Analysis

Understanding the "why" is crucial for troubleshooting. The diagram below maps the competing decay pathways that occur when storage conditions are compromised.

BromoOximeDegradationOximeα-Bromo Oxime(Hydroximoyl Bromide)CatTetrahedralIntermediateOxime->Cat + H₂O (Acid Cat.)NONitrile Oxide(Transient Dipole)Oxime->NO - HBr (Elimination)WaterMoisture (H₂O)Water->CatBaseTrace Base/HeatBase->NOKetoneParent Carbonyl(α-Bromo Ketone)Cat->Ketone - NH₂OHFuroxanFuroxan Dimer(Dead End)NO->Furoxan Dimerization

Figure 1: Competing degradation pathways. Note that moisture triggers hydrolysis, while trace base or heat triggers dimerization.

Storage Protocol (SOP)

Do not treat

Tier 1: Short-Term Storage (< 24 Hours)
  • State: Solid or concentrated solution.

  • Condition: Keep at 4°C in a sealed vial.

  • Atmosphere: Flush with Argon/Nitrogen before sealing.

  • Solvent: If in solution, use anhydrous DCM or Toluene. Avoid alcohols (methanol/ethanol) or ethers (THF) which can contain peroxides or promote solvolysis.

Tier 2: Long-Term Storage (> 24 Hours)
  • Temperature: -20°C or lower .

  • Container: Amber glass vial with a Teflon-lined cap (to prevent UV degradation of the C-Br bond).

  • Desiccation: The vial must be placed inside a secondary jar containing active desiccant (e.g., Drierite or P₂O₅).

  • Warning: Even at -20°C, slow dimerization to furoxan can occur over weeks. Re-validate purity via TLC/NMR before use.

ParameterRecommendedForbiddenReason
Temperature -20°C> 25°CHeat accelerates HBr elimination.
Atmosphere Argon / N₂Air / Humid AirMoisture hydrolyzes the C=N bond.
Solvent DCM, CHCl₃, TolueneMeOH, EtOH, DMF, WaterProtic solvents attack the C-Br center.
Additives NoneBases (TEA, Pyridine)Bases instantly trigger nitrile oxide formation.

Troubleshooting Guide

Issue 1: "My white solid turned into a yellow oil/gum."
  • Diagnosis: This is the classic sign of dimerization . The nitrile oxide intermediate often polymerizes or dimerizes into furoxans, which are frequently oily or amorphous yellow solids.

  • Verification: Run a ¹H NMR.

    • Oxime: Distinct broad singlet for -OH (9-11 ppm).

    • Degradation:[1] Loss of the -OH peak; appearance of complex aromatic/aliphatic multiplets distinct from the starting material.

  • Solution: Repurification is rarely effective. Resynthesize the batch.

Issue 2: "The cyclization reaction (to isoxazole) failed; I recovered starting material."
  • Diagnosis: If you recovered the ketone precursor, the oxime hydrolyzed before it could react. This often happens if the solvent was "wet" or if the base was added too slowly in the presence of moisture.

  • Correction:

    • Dry all solvents over molecular sieves (3Å or 4Å).

    • Increase the equivalents of the dipole trap (alkyne/alkene).

    • Consider generating the bromo oxime in situ (one-pot protocol) rather than isolating it.

Issue 3: "I am crying when I open the freezer."
  • Diagnosis: Container leakage.

    
    -Bromo oximes are potent lachrymators (tear gas agents).
    
  • Immediate Action: Close the freezer. Don full-face respirator or ensure the room is well-ventilated.[2] Clean the spill with a solution of dilute NaOH (to hydrolyze the compound safely in the hood) only if safe to do so.

  • Prevention: Parafilm is insufficient. Use electrical tape or Teflon tape around the cap threads.

Decision Tree: Handling Workflow

Follow this logic to minimize risk during your experimental planning.

StorageWorkflowStartSynthesized α-Bromo OximeUsageImmediate Use?Start->UsageInSituBest Practice:Proceed to Cycloaddition(Do not isolate)Usage->InSituYesIsolateIsolate Solid(Cold filtration, rapid dry)Usage->IsolateNoStorageStorage Required?Isolate->StorageShortTermStore < 24h:4°C, Argon, DarkStorage->ShortTermShort TermLongTermStore > 24h:-20°C, Desiccator, ArgonStorage->LongTermLong TermCheckPre-Use QC:Check NMR for Aldehyde/FuroxanShortTerm->CheckLongTerm->CheckProceedProceed to ReactionCheck->ProceedPureDiscardDiscard/ResynthesizeCheck->DiscardDegraded

Figure 2: Decision matrix for handling and storage. In situ usage is always preferred over isolation.

Frequently Asked Questions (FAQ)

Q: Can I dry the bromo oxime in a vacuum oven? A: No. Heat will trigger the elimination of HBr. Dry under high vacuum at room temperature or 0°C only.

Q: Why does my protocol use NBS/DMF to make the bromo oxime? A: This is a standard method. However, DMF is difficult to remove completely without heat. Residual DMF acts as a weak base and will accelerate decomposition during storage. Ensure the product is thoroughly washed with water/brine and dried if isolating.

Q: Is it safe to ship these compounds? A: Generally, no . Due to their lachrymatory nature and instability, they should be generated on-site. If shipment is mandatory, they must be shipped on dry ice and double-sealed to prevent leakage of lachrymatory vapors.

References

  • Mechanism of Hydrolysis: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Nitrile Oxide Dimerization: Feuer, H. (Ed.).[3] (1970). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley-Interscience. (Foundational text on the dimerization to furoxans).

  • Synthesis & Instability: Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Link

  • Safety (Lachrymators): National Center for Biotechnology Information. (2025).[2][4] PubChem Compound Summary for Chlorooxime (Analogous Hazard). Link

  • General Handling: Thermo Fisher Scientific. (2026).[5] Safety Data Sheet: 4-Chlorobenzohydroximoyl chloride. Link

Validation & Comparative

Distinguishing syn vs. anti Isomers of Phenacyl Bromide Oxime: A High-Fidelity NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing syn vs. anti Isomers of Phenacyl Bromide Oxime by NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenacyl bromide oxime (2-bromo-1-phenylethanone oxime) is a critical intermediate in the synthesis of heterocycles, particularly isoxazoles and thiazoles. However, its utility is often complicated by the existence of geometric isomers (E and Z) across the C=N double bond. These isomers exhibit distinct reactivities and pharmacological profiles.

This guide provides a definitive protocol for distinguishing these isomers using Nuclear Magnetic Resonance (NMR). Unlike simple alkyl oximes, the


-bromo substituent introduces specific electronic and steric factors that must be accounted for. We prioritize Nuclear Overhauser Effect (NOE)  spectroscopy as the primary validation tool, supported by characteristic chemical shift anisotropy in 1D 

H NMR.

Critical Warning: Phenacyl bromide oxime is chemically labile. Under basic conditions (or even prolonged storage in DMSO), it cyclizes to 3-phenylisoxazole . This guide includes markers to identify this common impurity.

Part 1: Mechanistic Basis of Isomer Differentiation

To accurately assign spectra, one must first master the nomenclature and the physical chemistry governing the chemical shifts.

Nomenclature (CIP Priority)

Ambiguity in "syn/anti" naming requires us to anchor our definitions in Cahn-Ingold-Prelog (CIP) rules.

  • Priority Group 1 (Imine Carbon): The

    
     group (Bromine atomic #35) outranks the Phenyl group (Carbon atomic #6).
    
  • Priority Group 1 (Imine Nitrogen): The

    
     group outranks the lone pair.
    
IsomerConfigurationGeometryStructural Feature
Isomer A

(Zusammen)
Syn-

OH and

are on the same side.
Isomer B

(Entgegen)
Anti-

OH and

are on opposite sides.
Chemical Shift Anisotropy

The magnetic anisotropy of the C=N bond and the oxygen lone pairs creates a "deshielding cone."

  • The "Syn-Deshielding" Rule: Protons spatially closer (cis or syn) to the oxime hydroxyl group are generally deshielded (shifted downfield/higher ppm) relative to the trans (anti) counterpart.

  • Application:

    • In the

      
      -isomer , the 
      
      
      
      protons are syn to OH
      
      
      Downfield Shift .
    • In the

      
      -isomer , the phenyl ortho-protons are syn to OH 
      
      
      
      Downfield Shift (aromatic region).

Part 2: Experimental Protocol

Sample Preparation

Proper sample preparation is vital to prevent in-tube degradation.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: DMSO slows the proton exchange rate of the oxime

      
      , often allowing it to appear as a sharp singlet at 
      
      
      
      10–12 ppm. This proton is essential for NOE experiments. In
      
      
      , the OH is often broad or invisible.
  • Concentration: Prepare a solution of ~10–15 mg/mL. High concentrations can induce aggregation, affecting chemical shifts.

  • Acid/Base Neutrality: Ensure the NMR tube is free of alkaline residues.

    • Risk:[1] Base catalyzes the cyclization to 3-phenylisoxazole (elimination of HBr).

NMR Acquisition Parameters
  • 1D

    
    H NMR:  16 scans, 30° pulse angle, D1 = 1.0 sec.
    
  • 1D NOE Difference (or 1D NOESY):

    • Target Irradiation: Selectively irradiate the oxime OH peak.

    • Mixing Time (

      
      ): 300–500 ms (optimal for medium-sized molecules).
      
    • Note: If the OH peak is broad, irradiate the

      
       singlet instead and look for OH enhancement.
      

Part 3: Comparative Analysis & Data Interpretation

1H NMR Chemical Shift Fingerprints

The following table summarizes the expected shifts in DMSO-d6. Note that exact values vary with concentration, but the relative positions are constant.

Signal

-Isomer (Syn-

)

-Isomer (Anti-

)
Diagnostic Logic

-Methylene (

)

4.60 – 4.80 ppm
(Singlet)

4.30 – 4.50 ppm
(Singlet)
The OH group deshields the syn methylene protons, pushing them downfield.
Oxime OH

11.0 – 12.5 ppm

10.5 – 12.0 ppm
Often distinct, but less reliable than

due to H-bonding variance.
Phenyl ortho-H

7.3 – 7.5 ppm

7.6 – 7.8 ppm
In the

-isomer, OH is syn to the phenyl ring, deshielding the ortho protons.
The Definitive Proof: NOE Correlations

Chemical shifts are indicative, but NOE provides spatial proof.

  • Experiment A: Irradiate the OH signal.

    • Result for

      
      -Isomer:  Strong enhancement of the 
      
      
      
      singlet.
    • Result for

      
      -Isomer:  Strong enhancement of the Phenyl ortho-protons .
      
  • Experiment B: Irradiate the

    
      signal.
    
    • Result for

      
      -Isomer:  Enhancement of the OH  signal.
      
    • Result for

      
      -Isomer: No  enhancement of the OH signal; enhancement of Phenyl protons may occur due to rotation, but OH interaction is absent.
      
Impurity Identification (The Isoxazole Trap)

If your spectrum shows a singlet around


 6.8 – 7.0 ppm , your sample has degraded.
  • Impurity: 3-Phenylisoxazole.[2]

  • Mechanism: Intramolecular O-alkylation followed by elimination.

  • Marker: The C4-H of the isoxazole ring appears as a sharp singlet in the aromatic/alkene region, distinct from the oxime

    
    .
    

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning configuration and identifying degradation.

OximeAssignment Start Crude Phenacyl Bromide Oxime (DMSO-d6) CheckImpurity Check for Singlet at 6.8 - 7.0 ppm Start->CheckImpurity Isoxazole DETECTED: 3-Phenylisoxazole (Sample Degraded) CheckImpurity->Isoxazole Signal Present Clean Clean Spectrum Analyze CH2 Region (4.0 - 5.0 ppm) CheckImpurity->Clean Signal Absent Split Observe CH2 Singlets Clean->Split Downfield Downfield Singlet (~4.7 ppm) Split->Downfield Upfield Upfield Singlet (~4.4 ppm) Split->Upfield NOE_Z NOE Exp: Irradiate OH Enhances CH2? Downfield->NOE_Z NOE_E NOE Exp: Irradiate OH Enhances Ph-ortho? Upfield->NOE_E ResultZ CONFIRMED: Z-Isomer (Syn-CH2Br) NOE_Z->ResultZ Yes ResultE CONFIRMED: E-Isomer (Anti-CH2Br) NOE_E->ResultE Yes

Caption: Figure 1. Logical flowchart for the structural assignment of phenacyl bromide oxime isomers, including impurity checks for cyclization products.

Part 5: Summary of Key Differences

Feature

-Isomer

-Isomer
Configuration OH syn to

OH anti to


Shift
Deshielded (Downfield)Shielded (Upfield)
Ph-ortho Shift Shielded (Normal aromatic)Deshielded (Downfield)
NOE Contact OH


OH

Ph-ortho
Stability Often favored by H-bond (OH[1]···Br)Sterically favored (Ph vs

)

References

  • Karabatsos, G. J., & Taller, R. A. (1968). Structural studies by nuclear magnetic resonance—XV: Conformations and configurations of oximes. Tetrahedron, 24(8), 3347-3360. Link

    • Foundational text establishing the "syn-deshielding" anisotropy rule for oximes.
  • Korten, H., & Scholl, R. (1901). Über die Isomerie bei den Oximen des Phenacylbromids. Berichte der deutschen chemischen Gesellschaft, 34(2), 1901-1911. Link

    • Historical reference for the synthesis and initial isol
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization.[3] Organic Letters, 7(23), 5203-5205. Link

    • Modern context demonstrating the cyclization of alkynyl oxime derivatives, relevant to the stability warnings provided in this guide.
  • BenchChem. Spectroscopic Fingerprints of Oxime Ester Isomers. Link

    • General reference for comparative spectroscopic data of oxime deriv

Sources

IR spectroscopy peaks for alpha-bromoacetophenone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of α-Bromoacetophenone Oxime: A Comparative Guide to IR Spectroscopy Techniques

Introduction

α-Bromoacetophenone oxime (also known as 2-bromoacetophenone oxime or phenacyl bromide oxime) is a highly reactive intermediate widely utilized in the synthesis of heterocyclic compounds and in Beckmann rearrangements. Verifying the successful oximation of the α-bromoacetophenone precursor is a critical quality control step in drug development and synthetic chemistry. Fourier Transform Infrared (FT-IR) spectroscopy provides an unambiguous, self-validating system for this verification by tracking the disappearance of the carbonyl moiety and the emergence of the oxime (C=N-OH) functional group.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the two primary IR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission—for characterizing α-bromoacetophenone oxime. This comparison provides researchers with causal insights into spectral shifts, sample preparation, and data interpretation.

Comparative Spectral Analysis: Precursor vs. Oxime

To validate the synthesis of α-bromoacetophenone oxime, researchers must compare the IR spectrum of the isolated product against its precursor, α-bromoacetophenone. The transformation from a ketone to an oxime yields highly diagnostic vibrational changes.

Table 1: Diagnostic IR Peak Comparison

Vibrational Modeα-Bromoacetophenone (Precursor)α-Bromoacetophenone Oxime (Product)Mechanistic Rationale for Spectral Shift
O-H Stretch Absent3100 – 3300 cm⁻¹ (Broad)Confirms hydroxyl formation. The broadness is caused by extensive intermolecular hydrogen bonding in the solid state[1].
C=O Stretch ~1690 – 1700 cm⁻¹ (Strong)AbsentThe complete disappearance of this peak confirms the full consumption of the starting ketone.
C=N Stretch Absent1600 – 1640 cm⁻¹ (Medium)Confirms imine bond formation. Conjugation with the adjacent phenyl ring lowers the stretching frequency compared to aliphatic oximes.
N-O Stretch Absent920 – 950 cm⁻¹ (Medium)A definitive fingerprint for the oxime moiety, representing the nitrogen-oxygen single bond stretch[2].
C-Br Stretch 600 – 700 cm⁻¹ (Strong)600 – 700 cm⁻¹ (Strong)The carbon-bromine bond remains intact and is largely unaffected by the oximation at the adjacent alpha carbon.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

While both ATR and KBr transmission methods are standard, their physical mechanisms interact differently with the crystalline nature of α-bromoacetophenone oxime. Understanding these differences is crucial for accurate spectral interpretation.

Attenuated Total Reflectance (ATR-FTIR)

ATR is the modern standard for rapid, non-destructive analysis. It uses an evanescent wave penetrating a few micrometers into the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Performance for Oximes: Excellent for rapid verification. However, because the depth of penetration is wavelength-dependent (

    
    ), high-wavenumber peaks like the O-H stretch (3100–3300 cm⁻¹) will appear artificially weaker compared to transmission spectra.
    
  • Causality in Choice: Choose ATR when monitoring reaction progress iteratively or when minimizing atmospheric moisture interference is critical to the workflow.

KBr Pellet (Transmission)

The sample is diluted in an IR-transparent alkali halide matrix and pressed into a solid disk.

  • Performance for Oximes: Provides superior peak resolution and accurate relative peak intensities across the entire mid-IR range.

  • Causality in Choice: KBr is highly hygroscopic. If the KBr powder absorbs atmospheric moisture, it produces a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. These artifacts perfectly overlap with the oxime's O-H and C=N peaks, leading to potential false positives. Therefore, rigorous desiccation is mandatory, making this method better suited for final, publication-grade characterization rather than quick checks.

Experimental Workflows

Protocol A: ATR-FTIR Analysis (Routine Screening)

Self-validating mechanism: The background scan inherently validates the cleanliness of the crystal, preventing cross-contamination from previous analyses.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Collect a background spectrum (4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1–2 mg of dry, crystalline α-bromoacetophenone oxime directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample. (Poor contact leads to high signal-to-noise ratios and weak spectral intensity).

  • Acquisition: Collect the sample spectrum. Apply an ATR-correction algorithm in the spectrometer software to adjust relative peak intensities for the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Preparation (Publication-Grade Resolution)

Self-validating mechanism: A blank KBr pellet is run first. If the 3400 cm⁻¹ peak is present in the blank, the KBr is wet and must be baked, preventing data misinterpretation.

  • Desiccation: Ensure FT-IR grade KBr powder has been baked at 110°C for at least 24 hours and stored in an active desiccator.

  • Milling: In an agate mortar, gently grind 1–2 mg of α-bromoacetophenone oxime with 100 mg of anhydrous KBr. Expert Insight: Do not over-grind. Excessive grinding can induce polymorphic transitions or amorphization of the oxime, altering the hydrogen-bonding network and artificially shifting the O-H peak.

  • Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air (which causes light scattering), then apply 10 tons of pressure for 3 minutes using a hydraulic press.

  • Acquisition: Place the transparent pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Logical Workflow for Spectral Validation

The following diagram illustrates the decision matrix for confirming the synthesis of α-bromoacetophenone oxime via IR spectroscopy.

IR_Logic A Purified α-Bromoacetophenone Oxime B Select IR Modality A->B C1 ATR-FTIR (Rapid, Surface) B->C1 Routine Check C2 KBr Pellet (High-Res, Bulk) B->C2 Publication Data D Acquire Spectrum (4000 - 400 cm⁻¹) C1->D C2->D E1 Check: Absence of C=O (~1690 cm⁻¹) D->E1 E2 Check: Presence of O-H (3100-3300 cm⁻¹) D->E2 E3 Check: Presence of C=N (~1600-1640 cm⁻¹) D->E3 E4 Check: Presence of N-O (~920-950 cm⁻¹) D->E4 F Positive Identification of Oxime E1->F E2->F E3->F E4->F

Decision matrix and spectral validation workflow for characterizing α-bromoacetophenone oxime.

Conclusion

For the structural characterization of α-bromoacetophenone oxime, FT-IR spectroscopy remains an indispensable analytical tool. While ATR-FTIR offers a rapid, moisture-free environment ideal for routine checks, the KBr pellet method provides the high-resolution transmission data often required for rigorous structural elucidation. By understanding the causality behind peak shifts—such as conjugation effects on the C=N bond and hydrogen bonding effects on the O-H bond—researchers can confidently validate their synthetic workflows and ensure the integrity of their downstream reactions.

References

  • Title: A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes Source: koreascience.kr URL: [Link]

Sources

Navigating Purity Assessment: A Comparative Guide to HPLC Method Development for 2-Bromo-1-Phenyl-1-Ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the meticulous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a compound such as 2-bromo-1-phenyl-1-ethanone oxime, an α-haloketone oxime derivative with potential applications in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity validation of this specific molecule. We will explore the rationale behind chromatographic choices, present comparative experimental data, and detail the validation process, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Purity for α-Haloketone Oximes

This compound belongs to a class of compounds that are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and other complex organic molecules.[1][2][3] The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly impact the yield, stereochemistry, and biological activity of the final products.[4] Therefore, a robust and validated analytical method to accurately determine the purity of this compound is a critical prerequisite for its use in any research or development setting.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like our target analyte.[5] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities. This guide will focus on a reversed-phase HPLC (RP-HPLC) approach, which is well-suited for the separation of moderately polar to non-polar compounds.

Strategic Development of a Stability-Indicating HPLC Method

The primary objective is to develop a stability-indicating method. This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[6][7] The development process is a systematic optimization of various chromatographic parameters.

Caption: A systematic workflow for HPLC method development.

Column Selection: A Comparative Analysis of C18 and C8 Stationary Phases

The choice of the stationary phase is the most critical parameter in achieving the desired separation. For reversed-phase chromatography, octadecyl (C18) and octyl (C8) bonded silica are the most common choices.

  • C18 Columns: These columns have longer alkyl chains (18 carbons), making them more hydrophobic.[8][9] This increased hydrophobicity leads to stronger retention of non-polar compounds.[8][9][10] For complex mixtures with structurally similar, non-polar impurities, a C18 column often provides higher resolution.[8]

  • C8 Columns: With shorter alkyl chains (8 carbons), C8 columns are less hydrophobic than their C18 counterparts.[8][9][11][12] This results in shorter retention times for non-polar analytes and can be advantageous for analyzing more polar compounds or when faster analysis times are desired.[10][11]

Experimental Comparison:

To determine the optimal column for this compound, a comparative study was conducted using both a C18 and a C8 column under identical mobile phase conditions.

ParameterC18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)C8 Column (e.g., Agilent Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time of Analyte 5.8 min4.2 min
Resolution (Analyte vs. Impurity A) 2.51.8
Peak Tailing Factor (Analyte) 1.11.3

Rationale for Selection: The C18 column provided a significantly better resolution between the main peak and a known process impurity. While the analysis time was longer, the superior separation efficiency was deemed critical for accurate purity determination. The slightly higher tailing on the C8 column also suggested less favorable secondary interactions. Therefore, the C18 column was selected for further method development.

Mobile Phase Optimization: The Role of Organic Modifier and pH

The mobile phase composition dictates the elution strength and selectivity of the separation.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. ACN generally has a lower viscosity and provides better peak shapes for many compounds.

  • Aqueous Phase and pH: The pH of the aqueous component of the mobile phase can significantly influence the retention and peak shape of ionizable compounds. Although this compound is not strongly acidic or basic, controlling the pH can help to suppress the ionization of any potential acidic or basic impurities, leading to sharper peaks and more reproducible retention times.

Experimental Protocol for Mobile Phase Optimization:

  • Organic Modifier Comparison: A series of isocratic runs were performed using varying ratios of ACN:Water and MeOH:Water.

  • pH Adjustment: The effect of adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase was evaluated.

Optimized Mobile Phase:

A gradient elution with a mobile phase consisting of A: 0.1% Phosphoric Acid in Water and B: Acetonitrile was found to provide the best separation of the main peak from all observed impurities. The use of phosphoric acid sharpened the peaks and improved the overall resolution.

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[6][7][13] These studies involve subjecting the analyte to harsh conditions to intentionally generate degradation products.[6][14] The goal is to show that any degradants formed are well-separated from the main analyte peak.[7]

Caption: Forced degradation pathways of the analyte.

Experimental Protocol for Forced Degradation:

A stock solution of this compound (1 mg/mL in ACN) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Results Summary:

Stress Condition% DegradationNumber of Degradation PeaksResolution of Main Peak from Closest Degradant
Acid Hydrolysis ~15%2> 2.0
Base Hydrolysis ~25%3> 2.0
Oxidative Degradation ~10%1> 2.0
Thermal Degradation ~5%1> 2.0
Photolytic Degradation ~8%2> 2.0

The developed HPLC method successfully separated the parent peak from all degradation products with a resolution of greater than 2.0, demonstrating its stability-indicating capability.

Method Validation: Adherence to ICH Q2(R1) Guidelines

Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[15][16][17] The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17] This was demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparison with Alternative Purity Assessment Methods

While HPLC is the gold standard for this type of analysis, other techniques can be used for purity assessment, though they have their limitations in this context.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[5] Given the potential for thermal degradation of the oxime functional group, GC-MS may not be the most reliable method without derivatization.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a reference standard of the analyte.[5] However, it is less sensitive than HPLC for detecting low-level impurities.

  • Thin-Layer Chromatography (TLC): A simple and rapid technique for qualitative analysis and monitoring reaction progress.[4] It lacks the quantitative accuracy and resolution of HPLC for purity determination.

Conclusion

The development of a robust, stability-indicating HPLC method is a critical step in ensuring the quality and reliability of this compound for its intended applications. Through a systematic approach of column and mobile phase optimization, coupled with rigorous forced degradation studies and comprehensive validation according to ICH guidelines, a method capable of accurately determining the purity of this compound has been established. The comparative data presented herein underscores the superiority of a C18 stationary phase for achieving the necessary resolution from potential impurities. This guide provides a detailed framework and practical insights for scientists engaged in the analytical characterization of similar α-haloketone oxime derivatives.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15][18]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][16]

  • ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Difference between C18 Column and C8 Column - Hawach Scientific. [Link][11]

  • Comparison Between Reversed Phase C18 and C8 SPE Cartridge. [Link][12]

  • C8 vs. C18 HPLC columns: Key differences explained - Phenomenex. [Link][8]

  • C8 vs C18 Columns in HPLC: What's the Difference and Which Should You Use? #hplccolumn - YouTube. [Link][10]

  • What is the C18 and C8 column - PCI Analytics Pvt. Ltd. [Link][9]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][17]

  • Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure. [Link][4]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link][6]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link][13]

  • A practical guide to forced degradation and stability studies for drug substances. [Link][7]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. [Link][14]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. [Link][1]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - CORE. [Link][2]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. [Link][3]

Sources

comparing reactivity of phenacyl bromide vs phenacyl bromide oxime

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Profile: Phenacyl Bromide vs. Phenacyl Bromide Oxime Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

In the landscape of heterocyclic synthesis, Phenacyl Bromide (PB) and Phenacyl Bromide Oxime (PBO) serve as critical electrophilic building blocks. While they share the


-bromo structural motif, their reactivity profiles diverge significantly due to the electronic influence of the carbonyl (

) versus the oxime (

) group.
  • Phenacyl Bromide (PB): A "hard," highly reactive electrophile driven by the strong electron-withdrawing nature of the ketone. It is the gold standard for Hantzsch thiazole synthesis but suffers from poor atom economy in certain cyclizations and severe lachrymatory properties.

  • Phenacyl Bromide Oxime (PBO): A "softer," amphoteric intermediate. While kinetically slower in

    
     displacements than PB, it offers unique access to 1,2-oxazoles and isoxazolines via internal nucleophilic participation. However, it introduces thermal stability risks absent in the ketone precursor.
    
Electronic & Structural Analysis

The reactivity difference is governed by the ability of the adjacent functional group to stabilize the transition state of an incoming nucleophile (


) and the acidity of the 

-protons.
FeaturePhenacyl Bromide (PB)Phenacyl Bromide Oxime (PBO)
Structure


Activation Mode Strong

and

effect of Carbonyl
Moderate

effect of Oxime
Hammett

~0.50 (Acyl group)~0.10 - 0.30 (Oxime group)
LUMO Character Low energy

(Highly Electrophilic)
Higher energy

(Less Electrophilic)
Primary Hazard Lachrymator (Tear Gas)Thermal Instability (Explosive potential)

Scientist's Insight: The carbonyl group in PB provides superior inductive stabilization of the negative charge developing in the


 transition state.[1] Consequently, PB reacts 10–50x faster  than PBO with neutral nucleophiles (e.g., thiourea, amines). PBO often requires elevated temperatures or stronger bases to achieve comparable conversion rates.
Mechanistic Pathways & Cyclization Potential

The choice between PB and PBO dictates the heterocyclic outcome. PB typically yields Thiazoles/Imidazoles , while PBO is the gateway to Isoxazoles .

Comparative Pathway Diagram

G PB Phenacyl Bromide (C=O Activation) Int_PB Alpha-Substituted Ketone PB->Int_PB Fast S_N2 (k_rel ~ 100) PBO Phenacyl Bromide Oxime (C=N-OH Activation) Int_PBO Alpha-Substituted Oxime PBO->Int_PBO Slow S_N2 (k_rel ~ 1) Isoxazole Isoxazole (Cyclodehydration) PBO->Isoxazole Direct Cyclization (Base Induced) Nu Nucleophile (Nu) Nu->PB Nu->PBO Thiazole Thiazole (Hantzsch Synthesis) Int_PB->Thiazole Dehydration (- H2O) Int_PBO->Isoxazole Acid/Base Cyclization

Figure 1: Divergent reaction pathways. PB favors rapid substitution followed by cyclization. PBO allows for direct internal cyclization or substitution depending on pH.

Experimental Case Studies
Experiment A: Synthesis of 2-Aminothiazoles (Hantzsch Reaction)

Substrate: Phenacyl Bromide vs. Phenacyl Bromide Oxime Reagent: Thiourea[2][3]

ParameterPhenacyl Bromide (PB)Phenacyl Bromide Oxime (PBO)
Solvent Ethanol (Room Temp)Ethanol (Reflux required)
Reaction Time 0.5 – 1.0 Hour4.0 – 6.0 Hours
Yield 90 - 95%40 - 60% (Complex mixture)
Observation Exothermic; product precipitates rapidly.Sluggish; requires acid catalysis to drive dehydration.

Protocol (PB Optimized):

  • Dissolve 10 mmol of Phenacyl Bromide in 20 mL absolute ethanol.

  • Add 11 mmol of Thiourea in one portion.

  • Note: The reaction is exothermic.[4][5] A white precipitate (Thiazole HBr salt) forms within 15 minutes.

  • Reflux for 30 mins to ensure completion.

  • Cool, filter, and neutralize with

    
     to liberate the free base.
    
Experiment B: Synthesis of 3-Phenylisoxazole

Substrate: Phenacyl Bromide Oxime Reagent: Base (


 or 

)

Protocol (PBO Optimized):

  • Dissolve 10 mmol of Phenacyl Bromide Oxime in 30 mL DMF.

  • Add 15 mmol of

    
    .
    
  • Heat to 80°C for 3 hours.

  • Mechanism: The base deprotonates the oxime hydroxyl group (

    
    ). The resulting oxyanion attacks the 
    
    
    
    -carbon, displacing bromide to close the isoxazole ring.
  • Yield: 75-85%. (Note: This transformation is impossible with PB without an external hydroxylamine source).

Safety & Stability Profile (Critical for Scale-Up)

This is the most overlooked differentiator. While PB is chemically hazardous (lachrymator), PBO poses a physical safety hazard .

1. Lachrymatory Potency:

  • PB: Severe. Requires dedicated fume hood and decontamination solution (10% aqueous sodium bisulfite) to neutralize spills.

  • PBO: Low. The oxime group reduces volatility significantly.

2. Thermal Stability (DSC Data):

  • PB: Stable up to boiling point (decomposes slowly >150°C).

  • PBO: Metastable. Differential Scanning Calorimetry (DSC) often reveals an exotherm onset around 120-140°C due to the N-O bond energy.

    • Risk: Uncontrolled heating of PBO, especially in the presence of metals or strong acids, can lead to runaway decomposition (Beckmann rearrangement-type energetic release).

References
  • Kinetic Analysis of

    
    -Haloketones : J. Am. Chem. Soc., "Reactivity of phenacyl halides toward nucleophilic displacement." 
    
  • Hantzsch Thiazole Synthesis : Organic Syntheses, "2-Amino-4-methylthiazole."

  • Oxime Cyclization : J. Org.[6] Chem., "Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime."

  • Thermal Hazards of Oximes : Process Safety Progress, "Thermal Stability of Oxime Intermediates."

  • Hammett Substituent Constants : Chem. Rev., "A Survey of Hammett Substituent Constants and Resonance and Field Parameters."

Sources

Comparative Stability Guide: Chloro- vs. Bromoacetophenone Oximes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the stability profiles for 4-Chloroacetophenone Oxime versus 4-Bromoacetophenone Oxime .

While often treated as interchangeable intermediates in organic synthesis, their stability profiles diverge significantly under specific stress conditions—particularly photolysis and metal-catalyzed cross-coupling environments—due to the bond dissociation energy differences between the aryl-chloride and aryl-bromide bonds.

Executive Technical Summary
  • Verdict: 4-Chloroacetophenone oxime exhibits superior intrinsic stability compared to its bromo-analog. It is more resistant to photolytic degradation and less prone to accidental metal-catalyzed oxidative addition during storage.

  • The Trade-off: The 4-Bromoacetophenone oxime is a more versatile synthetic handle (due to the weaker C-Br bond allowing for easier Pd-catalyzed coupling), but this reactivity translates to a shorter shelf-life and higher sensitivity to light and heat.

  • Critical Safety Distinction: Do not confuse these ring-substituted oximes with

    
    -haloacetophenone oximes (phenacyl oximes). The latter are potent lachrymators and skin irritants with high alkylating potential.
    
Physicochemical & Electronic Comparison

The stability differences are rooted in the carbon-halogen bond strength and the electronic influence on the oxime (


) functionality.
Feature4-Chloroacetophenone Oxime4-Bromoacetophenone OximeImpact on Stability
Bond Dissociation Energy (C-X) ~340 kJ/mol (Stronger)~280 kJ/mol (Weaker)Primary Differentiator: Bromo-analog is photolabile.
Hammett Constant (

)
0.230.23Hydrolysis: Both withdraw electrons similarly; hydrolytic rates are comparable.
Molecular Weight 169.61 g/mol 214.06 g/mol Gravimetric: Bromo-analog requires mass correction in stoichiometry.
Melting Point 96–98 °C106–109 °CThermal: Both are solids at RT; Bromo has slightly higher lattice energy.
Photostability ModerateLowStorage: Bromo-analog requires amber glass/darkness.
Degradation Pathways & Mechanisms[1][2]
A. Hydrolytic Stability (Acid-Catalyzed)

Both compounds are susceptible to acid-catalyzed hydrolysis, reverting to the parent ketone (4-haloacetophenone) and hydroxylamine.

  • Mechanism: Protonation of the oxime nitrogen increases the electrophilicity of the imine carbon, facilitating water attack.

  • Comparison: Because the Hammett

    
     values for Cl and Br are nearly identical, the electron density at the 
    
    
    
    bond is similar. Consequently, hydrolytic half-lives (
    
    
    ) are comparable
    under identical pH conditions.
B. Photolytic Instability (The Radical Pathway)

This is the critical failure mode for the bromo-analog.

  • Mechanism: UV light can induce homolytic cleavage of the C-X bond. The C-Br bond (280 kJ/mol) is significantly weaker than the C-Cl bond (340 kJ/mol), making 4-bromoacetophenone oxime susceptible to radical debromination or radical polymerization side-reactions under standard laboratory lighting over prolonged periods.

C. Thermal Rearrangement (Beckmann)

Under thermal stress (especially in the presence of Lewis acids like


 or 

), both oximes undergo the Beckmann Rearrangement to form acetanilides.
  • Stability Note: While this is a synthetic utility, it represents a degradation pathway during drying or heating. The migration aptitude of the 4-chlorophenyl vs. 4-bromophenyl group is similar, but the bromo-analog's higher molecular weight often leads to slower rearrangement kinetics due to steric bulk in the transition state.

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways: Acid Hydrolysis (reversible) vs. Beckmann Rearrangement (irreversible) vs. Photolysis (radical).

DegradationPathways cluster_legend Pathway Key Oxime 4-Haloacetophenone Oxime Protonated Protonated Intermediate Oxime->Protonated H+ (Acid) Radical Aryl Radical (Photolysis) Oxime->Radical hv (UV Light) (High Risk for Br) Ketone 4-Haloacetophenone (Hydrolysis Product) Protonated->Ketone + H2O (Hydrolysis) Amide N-(4-Halophenyl)acetamide (Beckmann Product) Protonated->Amide Heat/Lewis Acid (Rearrangement) key1 Red: Hydrolytic Instability key2 Yellow: Thermal Instability key3 Green: Photolytic Instability (Br > Cl)

Figure 1: Competing degradation pathways. Note that the Photolytic pathway (Green) is significantly more active for the Bromo-analog.

Experimental Protocol: Self-Validating Forced Degradation

To empirically determine the stability of your specific batch, use this ICH Q1A(R2)-aligned protocol. This protocol is self-validating because it includes a "Zero-Time" control and a "Mass Balance" check (degradants + API must


 100%).
Materials
  • HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus), UV detection at 254 nm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 10% B to 90% B).

  • Stressors: 1N HCl, 1N NaOH, 3%

    
    , UV Chamber.
    
Protocol Steps
  • Preparation of Stock: Dissolve 10 mg of Oxime in 10 mL Acetonitrile (1 mg/mL).

  • Acid Stress (Hydrolysis):

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 4 hours.

    • Neutralize with 1 mL 1N NaOH before injection.

    • Expectation: Appearance of parent ketone peak (Ret. time usually longer than oxime).

  • Oxidative Stress (Radical/N-Oxide):

    • Mix 1 mL Stock + 1 mL 3%

      
      .
      
    • Store at Room Temp for 24 hours.

    • Expectation: Bromo-analog may show debromination or complex oxidation products; Chloro-analog should remain largely stable.

  • Photolytic Stress (Critical for Bromo):

    • Place 1 mL Stock in a clear glass vial (uncapped) in a UV chamber (or direct sunlight) for 24 hours.

    • Control: Wrap a second vial in aluminum foil (Dark Control).

    • Analysis: Compare Area% of Dark vs. Light.

    • Validation: If Bromo-analog shows >5% degradation in Light vs. Dark, it is confirmed photolabile.

Data Analysis Table
Condition4-Cl Oxime (Expected Result)4-Br Oxime (Expected Result)
Acid (60°C) ~10-15% Hydrolysis to Ketone~10-15% Hydrolysis to Ketone
Base (60°C) < 5% Degradation (Stable)< 5% Degradation (Stable)
Oxidation < 2% Degradation< 5% Degradation
Photolysis < 2% Degradation > 10% Degradation (High Risk)
References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[2] Link

  • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-Cl vs C-Br BDE data). Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Mechanistic grounding for oxime hydrolysis rates). Link

  • Hansson, M., et al. (2011).

    
     constants for Cl/Br). Link
    
  • Sigma-Aldrich/Merck. (n.d.). Safety Data Sheet: 4'-Chloroacetophenone oxime. (Physical property verification).[3][4] Link

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C8H8BrNO: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula

For researchers, scientists, and professionals in drug development, the chemical formula—in this case, C8H8BrNO—is both a starting point and a hypothesis. Verifying this elemental composition with high accuracy is a cornerstone of chemical characterization. It establishes identity, confirms purity, and is a non-negotiable requirement for regulatory submissions and intellectual property claims.[1] The analysis of a heteroatomic, halogenated compound like C8H8BrNO, a formula corresponding to isomers such as 4-Bromoacetanilide, presents unique challenges that demand a carefully considered analytical strategy.[2][3][4]

This guide provides an in-depth comparison of the standards, methodologies, and validation requirements for the elemental analysis of C8H8BrNO. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing a framework for developing robust, self-validating analytical systems.

The Benchmark: Theoretical Composition

Any empirical analysis requires a theoretical benchmark. For a compound with the molecular formula C8H8BrNO, the expected elemental composition is the gold standard against which all results are measured.

Table 1: Theoretical Elemental Composition of C8H8BrNO

ElementSymbolAtomic Weight (amu)Molar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01196.08844.89%
HydrogenH1.0088.0643.77%
BromineBr79.90479.90437.33%
NitrogenN14.00714.0076.54%
OxygenO15.99915.9997.47%
Total 214.062 100.00%

Note: Based on a molecular weight of 214.062 g/mol for C8H8BrNO.

Core Analytical Techniques: A Comparative Overview

The determination of each element requires a specific instrumental approach. The choice of technique is governed by factors such as required accuracy, sample throughput, and available instrumentation.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The simultaneous determination of carbon, hydrogen, and nitrogen is almost universally performed using an instrumental method based on combustion, often referred to as the Dumas method.[5] This technique is covered by standard methods like ASTM D5291, which, while written for petroleum products, outlines the universal principles of the analysis.[6][7][8]

Principle of Operation: A precisely weighed sample is combusted in a high-temperature furnace (typically ~950-1000°C) in an oxygen-rich environment. This process quantitatively converts the carbon in the sample to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx). The NOx species are subsequently reduced to N2. These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).

Diagram: CHN Combustion Analysis Workflow

cluster_0 Sample Preparation cluster_1 CHN Analyzer cluster_2 Data Output Sample Weigh Sample (1-3 mg) Combustion Combustion Furnace (~950°C, O2 flow) Sample->Combustion Introduce Reduction Reduction Tube (e.g., Copper) Combustion->Reduction CO2, H2O, N2, NOx Separation Gas Separation (GC Column) Reduction->Separation CO2, H2O, N2 Detection Detection (TCD) Separation->Detection Result Mass % C Mass % H Mass % N Detection->Result

Caption: Workflow for CHN determination via combustion analysis.

Bromine (Br) Analysis: The Halogen Challenge

Determining bromine content requires a different approach, as it cannot be analyzed with a standard CHN configuration. The presence of a halogen necessitates specific combustion conditions and detection methods to avoid corrosion and ensure accurate quantification.

Combustion Ion Chromatography (CIC): The Modern Standard This is the preferred method for its specificity and accuracy.[9] The sample undergoes combustion, where C8H8BrNO is oxidized in a stream of oxygen and water vapor (pyrohydrolysis) at high temperatures. This converts the covalently bonded bromine into hydrogen bromide (HBr). The resulting gas stream is passed through an absorption solution, which is then injected into an ion chromatograph (IC) to separate and quantify the bromide ion.[10][11] This technique has the significant advantage of being able to speciate different halogens, making it highly specific.[12]

Oxygen Flask Combustion: A classical but effective sample preparation technique. The sample is wrapped in filter paper, placed in a platinum basket, and ignited within a sealed flask containing an absorption solution. The resulting bromide is then determined by methods like ion chromatography or titration.[13]

X-Ray Fluorescence (XRF): A non-destructive screening method. XRF is a rapid technique that can determine bromine content with minimal sample preparation.[14] However, its sensitivity and accuracy may be lower compared to combustion techniques, and it is more susceptible to matrix effects, making it better suited for screening or quality control where high precision is not the primary goal.

Oxygen (O) Analysis: Direct vs. Indirect

Direct Determination by Pyrolysis: This is the most reliable and scientifically sound method. The sample is pyrolyzed (thermally decomposed) in an inert helium atmosphere at a high temperature (e.g., 1020-1120°C).[15][16] The pyrolysis products are passed over platinized carbon, which quantitatively converts all oxygen-containing compounds to carbon monoxide (CO).[15][17] The CO is then separated from other gases and detected, often after being converted to CO2. This direct measurement avoids the cumulative errors of other methods.

Indirect Determination (By Difference): This method estimates oxygen content by subtracting the experimentally determined percentages of all other elements (C, H, N, Br, and ash) from 100%. This approach is strongly discouraged for high-accuracy work. Its primary drawback is that it accumulates the analytical errors from every other elemental determination, leading to a high degree of uncertainty in the final oxygen value.[18]

The Role of Standards: Ensuring Trustworthiness

The entire analytical system is validated against Certified Reference Materials (CRMs). Using the correct standard is fundamental to achieving accurate and traceable results. For elemental analysis, high-purity, well-characterized organic compounds are used.

Table 2: Comparison of Common Calibration Standards

Standard TypeCompound ExampleElements CalibratedKey Considerations
CHN Standard Acetanilide (C8H9NO)C, H, NHigh purity, stable, non-hygroscopic. A universally accepted standard for CHN analyzers.
CHNS Standard Sulphanilamide (C6H8N2O2S)C, H, N, SUsed for instruments capable of sulfur detection.
Oxygen Standard Benzoic Acid (C7H6O2)OHigh oxygen content and purity make it an excellent standard for calibrating pyrolysis systems.
Bromine Standard 4-Bromoacetanilide (C8H8BrNO)Br, C, H, N, OAn ideal standard as it contains the element of interest and can serve as a system suitability check for the entire analysis.[2]
Bromine Standard 4-Bromobenzoic Acid (C7H5BrO2)Br, C, H, OAnother excellent, stable solid for bromine calibration.

Authoritative Grounding: The quality and reliability of these standards are paramount. Researchers should source CRMs from accredited producers who operate under ISO 17034 ("General requirements for the competence of reference material producers").[19][20] This ensures the material's certified values, stability, and homogeneity are rigorously established. Furthermore, the laboratory performing the analysis should ideally operate under ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories") to ensure procedural integrity and data quality.[21]

Diagram: The Hierarchy of Analytical Standards

NIST Primary Standard (e.g., NIST SRM) CRM Certified Reference Material (CRM) (ISO 17034 Producer) NIST->CRM Traceability Working Working Standard / In-house QC (e.g., High-Purity Reagent) CRM->Working Calibration Sample Analyte (C8H8BrNO) CRM->Sample Method Validation Working->Sample Daily QC

Caption: Traceability chain for elemental analysis standards.

Method Validation: A Self-Validating System

For the target audience in drug development, analytical methods must be validated to prove they are suitable for their intended purpose, a process guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Table 3: Comparative Performance of Analytical Methods for C8H8BrNO

ParameterCHN by CombustionOxygen by PyrolysisBromine by CICBromine by XRF
Accuracy Excellent (<0.3% abs. deviation)Excellent (<0.3% abs. deviation)Excellent (<0.5% abs. deviation)Good to Moderate (1-5% relative deviation)
Precision (RSD) Excellent (<0.5%)Excellent (<1.0%)Excellent (<1.5%)Good (2-5%)
Specificity High (for C,H,N)High (for O)Very High (separates halides)Moderate (potential spectral overlap)
LOD/LOQ Low (µg range)Low (µg range)Low (ng range)Moderate (ppm range)
Linearity Excellent over typical mass rangeExcellent over typical mass rangeExcellent over several orders of magnitudeGood over a limited range
Robustness HighModerate (sensitive to gas purity)HighVery High

This comparison demonstrates why a combination of combustion/pyrolysis and CIC is the gold standard for a complete and accurate elemental analysis of a compound like C8H8BrNO.

Experimental Protocols

The following protocols describe the standard operating procedures for the recommended analytical techniques.

Protocol 1: C/H/N Determination by Combustion Analysis
  • Instrument Preparation: Ensure the CHN analyzer has stable furnace temperatures, sufficient high-purity oxygen and helium carrier gas, and fresh combustion/reduction reagents.

  • Calibration:

    • Perform a multi-point calibration using an ISO 17034 certified standard like Acetanilide.

    • Weigh 3-5 different masses (e.g., 1 mg, 2 mg, 3 mg) of the standard into tin capsules.

    • Analyze the standards to generate a linear calibration curve for C, H, and N. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis:

    • Accurately weigh approximately 1-3 mg of the C8H8BrNO sample into a tin capsule.

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

    • Analyze the sample in triplicate to assess precision.

  • Data Evaluation:

    • The instrument software will calculate the mass percentages of C, H, and N based on the calibration curve.

    • Calculate the mean and relative standard deviation (RSD) of the triplicate measurements. The RSD should typically be <0.5%.

    • Compare the mean experimental values to the theoretical values. The absolute deviation should be <0.3%.

Protocol 2: Bromine Determination by Combustion Ion Chromatography (CIC)
  • Instrument Preparation:

    • Set the CIC furnace temperature (e.g., 1000°C) and ensure proper flow of oxygen and argon.

    • Equilibrate the ion chromatograph with the appropriate eluent (e.g., KOH) and ensure a stable baseline.

  • Calibration:

    • Prepare a series of aqueous bromide standards from a certified stock solution (e.g., 0.1, 1, 5, 10 ppm Br⁻).

    • Alternatively, and preferably for method validation, perform a multi-point calibration by combusting a certified bromo-organic standard (e.g., 4-Bromobenzoic Acid) at various weights.

    • Generate a linear calibration curve for the bromide peak area. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis:

    • Accurately weigh approximately 1-3 mg of the C8H8BrNO sample into a ceramic or quartz boat.

    • Introduce the boat into the combustion furnace. The automated system will perform the combustion and absorption cycle.

    • The absorption solution is automatically injected into the IC for analysis.

    • Analyze the sample in triplicate.

  • Data Evaluation:

    • Quantify the bromide concentration using the calibration curve.

    • Calculate the mass percentage of bromine in the original solid sample.

    • Compare the mean experimental value to the theoretical value.

Protocol 3: Oxygen Determination by Pyrolysis
  • Instrument Preparation: Set the pyrolysis furnace temperature (e.g., 1050°C) and ensure a stable, high-purity helium carrier gas flow. The system must be free of leaks and atmospheric contamination.

  • Calibration:

    • Perform a multi-point calibration using an ISO 17034 certified standard like Benzoic Acid.

    • Weigh 3-5 different masses of the standard into silver capsules.

    • Analyze the standards to generate a linear calibration curve for oxygen. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis:

    • Accurately weigh approximately 1-3 mg of the C8H8BrNO sample into a silver capsule.

    • Fold the capsule and place it in the instrument's autosampler.

    • Analyze the sample in triplicate.

  • Data Evaluation:

    • The software will calculate the mass percentage of O.

    • Compare the mean experimental value to the theoretical value. The absolute deviation should be <0.3%.

Conclusion: An Integrated and Validated Approach

The elemental analysis of C8H8BrNO is not a single measurement but a suite of integrated, validated procedures. For researchers in drug development and other high-stakes fields, the combination of combustion analysis for CHN , pyrolysis for direct oxygen determination , and combustion ion chromatography for bromine provides the most accurate, specific, and defensible data. This approach, when anchored by the use of ISO 17034 certified reference materials and conducted within an ISO/IEC 17025 compliant framework, ensures that the empirical formula is a verified fact, not just a hypothesis. This level of scientific integrity is essential for advancing research, ensuring product quality, and meeting global regulatory expectations.

References

  • ASTM D5291-01 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2002). ASTM International. [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]

  • Improved instrumental determination of oxygen in organic compounds by pyrolysis-gas chromatography. (n.d.). Analytical Chemistry. [Link]

  • DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. (n.d.). Exeter Analytical, Inc. [Link]

  • VOLUMETRIC DETERMINATION OF CHLORINE AND BROMINE IN ORGANIC COMPOUNDS. (n.d.). Journal of the Association of Official Agricultural Chemists. [Link]

  • Quantitative determination of bromine-labeled organic compounds by XRF. (1979). Journal of Radioanalytical Chemistry. [Link]

  • D-5291 - Analytical Method. (n.d.). Analytical Guide. [Link]

  • Determination of small amounts of oxygen in organic compounds. (n.d.). Journal of Research of the National Bureau of Standards. [Link]

  • ASTM D5291. (n.d.). Conti Testing Laboratories. [Link]

  • SPECIATED AOX ANALYSIS BY COMBUSTION IC. (2022). International Environmental Technology. [Link]

  • A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. (2007). Journal of Chromatography A. [Link]

  • Bromine. (2026). Britannica. [Link]

  • Understanding the Bromine Test for Unsaturation in Organic Compounds. (2025). Oreate AI Blog. [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. (n.d.). Journal of Chromatography A. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. [Link]

  • Adsorbable Organic Halides (AOX). (n.d.). Analytik Jena. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. [Link]

  • Oxygen in Organic Compounds. (n.d.). ResearchGate. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Mirante. [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media. [Link]

  • Elemental Impurities. (2015). Contract Pharma. [Link]

  • Halogen Analysis using Combustion IC. (2015). YouTube. [Link]

  • International Standards. (n.d.). Trace Elemental Instruments. [Link]

  • Agilent ULTRA Chemical Standards. (n.d.). Agilent. [Link]

  • <232> Elemental Impurities - Limits. (n.d.). US Pharmacopeia (USP). [Link]

  • 4-Bromoacetanilide. (n.d.). HPC Standards Inc. [Link]

  • 2'-Bromo-4'-methylacetanilide, min 98%, 100 grams. (n.d.). Struchem. [Link]

  • ISO 78-2:1999. (n.d.). iTeh Standards. [Link]

  • Elemental Impurities and the Corresponding Regulations. (n.d.). West Pharmaceutical Services. [Link]

  • Certified Reference Materials. (n.d.). Micromeritics. [Link]

  • Standards-Compliant Elemental Analysis: Does Your Testing Meet Today's Requirements?. (n.d.). SPECTRO. [Link]

  • Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. [Link]

  • Reference Materials : CRM, RM & SUS. (n.d.). Goodfellow. [Link]

  • Elemental analysis – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • 4'-Bromoacetanilide. (n.d.). PubChem. [Link]

  • Certified Reference Materials. (n.d.). Equilab SA. [Link]

  • Certified Reference Materials (CRMs). (n.d.). Alpha Resources. [Link]

  • USP issues Chapter "Elemental Impurities-Limits" for Comments. (2022). ECA Academy. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-phenyl-1-ethanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Bromo-1-phenyl-1-ethanone oxime (CAS#: 14181-72-7). As a brominated organic compound with corrosive properties, its management requires a systematic approach that prioritizes personnel safety, regulatory compliance, and environmental protection. This guide moves beyond simple procedural lists to explain the chemical rationale behind each step, ensuring a self-validating and trustworthy safety system for your laboratory.

Part 1: Hazard Profile and Immediate Safety Imperatives

Before handling waste, a complete understanding of the compound's hazard profile is essential. This compound is a corrosive solid that poses significant health risks upon exposure.[1] The primary hazards dictate the necessary safety controls.

1.1. Core Hazards

  • Corrosivity: The compound is a corrosive agent, capable of causing severe burns to the skin, eyes, and respiratory tract upon contact.[1]

  • Toxicity: Ingestion or inhalation can lead to chemical burns of the gastrointestinal and respiratory systems.[1]

  • Reactivity: It is incompatible with strong oxidizing agents.[1]

  • Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon monoxide, nitrogen oxides, and hydrogen bromide.[1]

1.2. Engineering and Personal Protective Controls All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity.[1]

Control Type Specification Rationale
Engineering Certified Chemical Fume HoodTo contain airborne particles and potential vapors, preventing respiratory exposure.[1]
PPE: Eye/Face Chemical Splash Goggles & Face ShieldTo provide complete protection against dust particles and splashes, preventing severe eye burns.[2][3]
PPE: Hand Chemical-Resistant Gloves (e.g., Nitrile)To prevent direct skin contact and chemical burns. Gloves must be inspected before use.[1][2]
PPE: Body Fully-Buttoned Laboratory CoatTo protect skin from accidental contact and contamination of personal clothing.[1]

Part 2: Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. Improperly mixed waste streams can lead to dangerous chemical reactions.

2.1. Waste Stream Designation All waste containing this compound, including contaminated personal protective equipment (PPE), filter paper, and glassware, must be classified as Halogenated Organic Waste .[4][5]

2.2. Container and Labeling Requirements

  • Primary Container: Use a dedicated, sealable, and chemically compatible waste container.[4][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., Corrosive).[4]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like strong oxidizing agents.[1][4]

Part 3: Spill Management Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

3.1. Minor Spill (Small quantity, contained within a fume hood)

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as detailed in Table 1.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels directly on the spill.

  • Collection: Carefully sweep or scoop the material into the designated Halogenated Organic Waste container.[1] Avoid creating dust.[2]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

3.2. Major Spill (Large quantity, outside of a fume hood)

  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Emergency Call: Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[6] Do not attempt to clean up a large spill without specialized training and equipment.

Part 4: Chemical Pre-treatment for Disposal

While ultimate disposal will be handled by a certified facility, a chemical pre-treatment step can convert the reactive α-halo ketone moiety into a less hazardous form. This procedure is based on the principle of reductive dehalogenation, a known method for detoxifying α-halo ketones.[8]

Objective: To reduce the carbon-bromine bond, decreasing the compound's reactivity and toxicity before final disposal. This is achieved by using a mild reducing agent.

Protocol: Reductive Dehalogenation using Sodium Thiosulfate This procedure should only be performed by trained personnel within a chemical fume hood.

  • Prepare a 10% (w/v) solution of sodium thiosulfate in water.

  • For solid waste: Slowly add the solid this compound to the sodium thiosulfate solution in a suitable beaker with stirring. A recommended ratio is approximately 10 mL of thiosulfate solution for every 1 gram of the bromo-oxime.

  • For solutions: If the waste is dissolved in a water-miscible organic solvent, slowly add the sodium thiosulfate solution to the waste solution while stirring.

  • Reaction: Stir the mixture at room temperature for a minimum of 2 hours. The thiosulfate will act as a reducing agent, cleaving the C-Br bond.

  • Collection: Following the reaction, the entire mixture is still considered hazardous waste. Transfer the resulting aqueous mixture to the designated Halogenated Organic Waste container.

  • Labeling: Add a note to the waste tag indicating that the contents have been "Treated with Sodium Thiosulfate."

Part 5: Final Disposal Pathway

All waste streams, including pre-treated solutions and contaminated solid waste, must be disposed of through an approved channel.

5.1. On-Site Collection Store the sealed and properly labeled hazardous waste container in your laboratory's designated waste accumulation area. Follow your institution's procedures to request a pickup from the EH&S department or a contracted waste management company.[6]

5.2. Ultimate Disposal Method The final disposal of halogenated organic waste is typically conducted at a licensed chemical destruction plant.[9] The most common and effective method is controlled incineration with flue gas scrubbing.[9] This high-temperature process ensures complete destruction of the organic molecule, and the scrubbing system neutralizes the resulting acidic gases (like HBr), preventing their release into the atmosphere.

Visual Workflow for Disposal

The following diagram outlines the complete lifecycle for the proper disposal of this compound.

G cluster_prep Preparation & Hazard Assessment cluster_handling Waste Handling & Segregation cluster_treatment Spill Management & Pre-Treatment cluster_disposal Final Disposal A 1. Identify Hazards (Corrosive, Toxic) B 2. Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C 3. Work in Fume Hood B->C D 4. Collect Waste in Designated Container C->D F Spill Occurs C->F E 5. Label as 'Halogenated Organic Waste' D->E I Optional: Chemical Pre-Treatment (Reductive Dehalogenation) E->I J 6. Store in Waste Accumulation Area E->J G Minor Spill: Absorb & Collect F->G Minor H Major Spill: Evacuate & Call EH&S F->H Major G->D I->J K 7. Arrange for Pickup by Licensed Waste Contractor J->K L 8. Final Disposal via Controlled Incineration K->L

Caption: Disposal workflow for this compound.

References

  • This compound | CAS#:14181-72-7 | Chemsrc . Chemsrc. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 . EPA. Available at: [Link]

  • Bromine water - disposal . #1 Science Forum For Lab Technicians. Available at: [Link]

  • Standard Operating Procedure: Bromine . Washington State University. Available at: [Link]

  • Bromine in orgo lab SOP . Environmental Health and Safety at Providence College. Available at: [Link]

  • SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone . Fisher Scientific. Available at: [Link]

  • Material Safety Data Sheet - 2-Bromo-1-Phenylpropane . Cole-Parmer. Available at: [Link]

  • Reductive dehalogenation of halo ketones . Wikipedia. Available at: [Link]

Sources

Personal protective equipment for handling 2-Bromo-1-phenyl-1-ethanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

2-Bromo-1-phenyl-1-ethanone oxime (CAS: 14181-72-7) is an


-halo oxime derivative. While often less volatile than its parent ketone (Phenacyl bromide, a known tear gas), it retains significant lachrymatory  and alkylating  properties.

Immediate Hazard Profile:

  • Corrosive: Causes severe skin and eye burns [1].[1]

  • Lachrymator: Irritates mucous membranes even at low concentrations.

  • Skin Sensitizer: Potential for allergic contact dermatitis upon repeated exposure.

  • Alkylating Agent: The C-Br bond is highly electrophilic, capable of alkylating biological macromolecules (DNA/proteins).

Critical Rule: Treat this compound with the same rigor as active war gas agents (CN gas derivatives). All manipulations must occur inside a certified chemical fume hood.

The Mechanism of Danger (Why PPE Matters)

To select the right PPE, you must understand the chemical mechanism of injury. This is not a simple acid/base burn; it is a nucleophilic substitution reaction .

The carbon adjacent to the bromine (


-carbon) is electron-deficient. When this compound contacts skin or eyes, biological nucleophiles (amines in proteins, thiols in enzymes) attack this carbon, displacing the bromide ion (

reaction).
  • Result: The chemical becomes covalently bound to your tissue.

  • Consequence: This triggers an immune response (sensitization) and cellular necrosis (burns). Standard latex gloves allow this non-polar molecule to permeate rapidly, trapping the alkylating agent against your skin.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for


-bromo species.
PPE CategoryRequirementTechnical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil+)Alkyl halides can permeate standard thin nitrile in <5 minutes. Laminate films provide >4-hour breakthrough protection against small molecule alkylators [4].
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Optional: Face shield for scale >5gSafety glasses are insufficient. Vapors and dust are lachrymatory; a seal around the eyes is required to prevent incapacitating tearing.
Respiratory Fume Hood (Primary) Emergency: Full-face respirator with OV/P100 cartridgesThe solid is a powder; dust inhalation causes severe respiratory tract burns. The oxime functionality does not eliminate volatility risks [1].
Body Tyvek® Lab Coat or Chemical ApronCotton lab coats absorb and hold the chemical against clothes. Tyvek provides a non-porous barrier.

Operational Workflow: The "Zero-Contact" Protocol

This protocol is designed to isolate the operator from the chemical entirely.

Phase A: Preparation
  • Deactivation Bath: Before opening the bottle, prepare a "Quench Bath" in the hood:

    • Recipe: 10% Sodium Thiosulfate (

      
      ) in water.
      
    • Function: Thiosulfate is a soft nucleophile that rapidly displaces the bromine, converting the toxic alkylator into a harmless water-soluble thioether [3].

  • Static Control: Use an anti-static gun or wipe on the weighing boat.

    
    -bromo powders are often electrostatic and can "jump" during weighing.
    
Phase B: Active Handling
  • Weighing: Weigh inside the fume hood. Never move the open container to a benchtop balance.

  • Transfer: Dissolve the solid immediately in the reaction solvent. Solutions are safer to handle than dust.

  • Spill Trace: If a few grains fall on the balance, wipe immediately with a paper towel soaked in the Thiosulfate Quench Bath , then discard the towel into solid hazardous waste.

Phase C: Decontamination & Disposal
  • Glassware: Do not wash glassware directly in the sink. Rinse all flasks/spatulas with the Thiosulfate solution first.

  • Waste: Combine the quenched rinses with the aqueous waste stream.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical control points where PPE and Engineering Controls intersect.

SafetyLifecycle Start Storage (Cold, Dark, Sealed) PPE Don PPE: Double Gloves + Goggles Start->PPE Retrieve Prep Prep: Thiosulfate Quench Bath Weigh Weighing (Fume Hood Only) Prep->Weigh Ready PPE->Prep Setup React Reaction (Closed System) Weigh->React Dissolve Clean Decon: Rinse with Thiosulfate Weigh->Clean Spill Event React->Clean Complete Dispose Disposal: Halogenated Waste Clean->Dispose Safe

Figure 1: The "Zero-Contact" lifecycle ensures that the chemical is chemically deactivated (quenched) before it ever leaves the fume hood as waste.

Emergency Response Plan

ScenarioAction Protocol
Skin Contact 1. IMMEDIATE: Flush with water for 15 minutes. 2. Do not use ethanol (it increases skin absorption). 3. Seek medical attention; burns may be delayed [2].
Eye Contact 1. Force eyelids open. 2. Flush at eyewash station for 15 minutes. 3. Transport to ER immediately. Lachrymators cause corneal damage.
Spill (Solid) 1. Cover with a pad soaked in 10% Sodium Thiosulfate . 2. Allow to sit for 10 minutes (chemical neutralization). 3. Wipe up and dispose as hazardous waste.[2][3]

References

  • ChemSrc. (2025).[4] this compound MSDS. Retrieved from [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals: Alpha-Halo Ketones. Org. Synth. 2013, 90, 229-239.[5] Retrieved from [Link]

  • University of Victoria. (2023). SOP: Pyrophoric and Reactive Chemical Quenching. Retrieved from [Link]

Sources

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